molecular formula C7H8BNO4 B8060093 (3-Methyl-5-nitrophenyl)boronic acid

(3-Methyl-5-nitrophenyl)boronic acid

Cat. No.: B8060093
M. Wt: 180.96 g/mol
InChI Key: MYTYCALTZBCOJC-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BNO4 and its molecular weight is 180.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methyl-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTYCALTZBCOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (3-Methyl-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1373354-34-7 Molecular Formula: C₇H₈BNO₄ Molecular Weight: 180.95 g/mol

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid is a specialized organoboron intermediate used primarily in the construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the meta,meta-substitution pattern, which allows for the precise introduction of a methyl group and a latent amine (via nitro reduction) relative to the biaryl axis.

This guide addresses the specific physicochemical challenges posed by this molecule—namely, the electronic destabilization caused by the electron-withdrawing nitro group, which increases Lewis acidity but also heightens susceptibility to protodeboronation under standard basic conditions.

Physicochemical Profile

Physical Specifications

Note: Experimental data for this specific isomer is scarce in public literature compared to its non-methylated analog. The values below represent field-validated expectations and vendor-reported specifications.

PropertySpecification / ValueNotes
Appearance Off-white to pale yellow powderColor deepens upon oxidation or dehydration.
Melting Point >200 °C (Decomposition)Exact MP is difficult to determine due to variable dehydration to boroxine (anhydride) upon heating.
Solubility DMSO, DMF, Methanol, AcetoneLimited solubility in non-polar solvents (Hexanes, DCM).
pKa (Estimated) ~7.5 - 8.0Lower than phenylboronic acid (8.8) due to the electron-withdrawing nitro group.
Hygroscopicity ModerateTendency to form hydrates; store under inert atmosphere.
Electronic Structure & Reactivity

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the weakly electron-donating methyl group (-CH₃).

  • Boron Lewis Acidity: The nitro group at the 5-position exerts a strong inductive (-I) and mesomeric (-M) withdrawal. This reduces electron density at the boron center, making it significantly more Lewis acidic than phenylboronic acid.

  • Protodeboronation Risk: While the increased Lewis acidity accelerates transmetalation (good for coupling), it also stabilizes the tetrahedral boronate intermediate formed with hydroxide bases. This increases the risk of hydrolytic C-B bond cleavage (protodeboronation), yielding 3-nitrotoluene as a byproduct.

ElectronicEffects Molecule (3-Methyl-5-nitrophenyl) boronic acid Nitro 5-Nitro Group (-I, -M Effect) Molecule->Nitro Methyl 3-Methyl Group (+I Effect) Molecule->Methyl Boron Boron Center (Lewis Acid) Nitro->Boron Strong e- Withdrawal Methyl->Boron Weak Stabilization HighAcidity Increased Lewis Acidity (Faster Transmetalation) Boron->HighAcidity Instability Risk: Base-Catalyzed Protodeboronation Boron->Instability

Figure 1: Electronic structure-property relationships. The nitro group dominates the reactivity profile, necessitating careful base selection to prevent decomposition.

Synthetic Utility & Applications

Suzuki-Miyaura Cross-Coupling

This reagent is the donor of choice for synthesizing 3,5-disubstituted biaryls. The methyl group provides steric bulk that can influence the atropisomerism of the resulting biaryl, while the nitro group serves as a masked aniline.

Nitro Reduction Strategies

Post-coupling, the nitro group is typically reduced to an amine (aniline).

  • Standard: H₂/Pd-C (Caution: Potential for poisoning if sulfur is present).

  • Chemoselective: Fe/NH₄Cl or SnCl₂ (Preferred if the coupled partner contains sensitive alkenes or halides).

Experimental Protocol: Optimized Suzuki Coupling

The "Base Sensitivity" Logic

Because the nitro group makes the C-B bond labile, using strong hydroxide bases (NaOH, KOH) often leads to low yields due to competitive protodeboronation. The protocol below utilizes a milder carbonate/phosphate system to buffer the pH.

Workflow Diagram

SuzukiWorkflow start Start: (3-Methyl-5-nitrophenyl)boronic acid decision Is the Partner Sterically Hindered? start->decision halide Partner: Aryl Halide (Br/I) halide->decision path_A Standard Conditions Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O decision->path_A No path_B High Activity Conditions Cat: Pd2(dba)3 + XPhos Base: K3PO4 Solvent: Toluene/H2O decision->path_B Yes reaction Reaction: 80-100°C, 4-12h path_A->reaction path_B->reaction workup Workup: Phase Separate -> Dry -> Conc. reaction->workup product Product: Biaryl Nitro Compound workup->product

Figure 2: Decision matrix for coupling conditions. Path A is preferred for stability; Path B is for difficult substrates.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Reagents:

  • (3-Methyl-5-nitrophenyl)boronic acid: 1.2 equiv (217 mg)

  • Aryl Bromide partner: 1.0 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂: 0.03 equiv (25 mg)

  • Base: Potassium Carbonate (K₂CO₃): 3.0 equiv (415 mg)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed): 10 mL

Methodology:

  • Preparation: Charge a reaction vial with the boronic acid, aryl bromide, and base.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling and oxidation of the catalyst.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the block to 90°C with vigorous stirring. Monitor by LCMS after 2 hours.

    • Checkpoint: If starting material remains but boronic acid is consumed (deboronated), add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Handling, Stability & Storage

Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

  • Observation: Melting point depression or variation is often due to varying ratios of free acid vs. boroxine.

  • Reversal: The boroxine hydrolyzes back to the free acid under the aqueous basic conditions of the Suzuki coupling, so no pre-treatment is required.

Storage Recommendations
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen/Argon if possible.

  • Container: Tightly sealed glass amber vials to prevent photolytic degradation of the nitro group over long periods.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 35025-35030. Link

  • Ambeed, Inc. (2024). (3-Methyl-5-nitrophenyl)boronic acid Product Sheet (CAS 1373354-34-7).[2] Link

Sources

(3-Methyl-5-nitrophenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (3-Methyl-5-nitrophenyl)boronic acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (3-Methyl-5-nitrophenyl)boronic acid, a valuable building block in contemporary organic synthesis and drug discovery. The methodology is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental step.

Introduction: The Significance of Arylboronic Acids

Boron-containing molecules, particularly arylboronic acids, represent one of the most versatile classes of reagents in modern chemistry.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable tools for medicinal chemists.[2][3] The Suzuki-Miyaura coupling, a reaction for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] This reaction is a cornerstone in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][6]

(3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7) is a particularly useful bifunctional reagent. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, while the nitro and methyl groups on the phenyl ring offer sites for further chemical elaboration, enabling the construction of diverse molecular scaffolds. This guide details a robust and reliable method for its preparation from commercially available starting materials.

Synthetic Strategy: From Aryl Halide to Boronic Acid

The most common and effective strategy for the synthesis of arylboronic acids involves a halogen-metal exchange followed by trapping the resulting organometallic species with a borate ester. For this synthesis, 3-Bromo-5-nitrotoluene is the logical and commercially available precursor.[7][8][9][10]

The core transformation proceeds via three key stages:

  • Lithiation: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to generate an aryllithium intermediate. The low temperature is critical to prevent unwanted side reactions.

  • Borylation: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.

  • Hydrolysis: The reaction is quenched with aqueous acid, which hydrolyzes the boronate ester to yield the final (3-Methyl-5-nitrophenyl)boronic acid.

This approach is highly efficient and provides a direct route to the desired product.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. It is imperative that all steps are performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

Materials and Equipment

Table 1: Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
3-Bromo-5-nitrotoluene52488-28-5216.0410.0 g1.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-
n-Butyllithium (2.5 M in hexanes)109-72-864.0619.4 mL1.05
Triisopropyl borate5419-55-6188.0812.8 mL1.2
Hydrochloric Acid (2 M aq.)7647-01-036.46~100 mL-
Ethyl Acetate141-78-688.11300 mL-
Hexanes110-54-386.18200 mL-
Brine (Saturated NaCl aq.)7647-14-558.44100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Required Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Core Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup_flask Dry 3-neck flask under N₂ add_reagent Add 3-Bromo-5-nitrotoluene and anhydrous THF setup_flask->add_reagent cool Cool to -78 °C add_reagent->cool add_nBuLi Slowly add n-BuLi @ -78 °C (Lithiation) cool->add_nBuLi stir1 Stir for 1 hour add_nBuLi->stir1 add_borate Slowly add Triisopropyl borate (Borylation) stir1->add_borate stir2 Stir and warm to RT overnight add_borate->stir2 quench Quench with 2 M HCl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethyl Acetate/Hexanes concentrate->purify isolate Filter and dry product purify->isolate

Caption: Overall workflow for the synthesis of (3-Methyl-5-nitrophenyl)boronic acid.

Step-by-Step Procedure
  • Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Flame-dry the glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Initial Setup: Add 3-Bromo-5-nitrotoluene (10.0 g, 46.3 mmol) to the flask. Using a cannula or syringe, add 200 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-butyllithium.

  • Lithiation: Slowly add n-butyllithium (19.4 mL of a 2.5 M solution in hexanes, 48.6 mmol, 1.05 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. Causality Note: This exothermic reaction generates the highly reactive aryllithium intermediate. The low temperature prevents decomposition and reaction with the solvent or the nitro group.

  • Stirring: After the addition is complete, stir the resulting dark-colored solution at -78 °C for an additional 60 minutes to ensure complete formation of the aryllithium species.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (12.8 mL, 55.6 mmol, 1.2 eq) dropwise over 20 minutes. A color change and/or formation of a precipitate may be observed. Causality Note: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom. Using a slight excess of the borate ensures complete consumption of the valuable aryllithium intermediate.

  • Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 12-16 hours).

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 100 mL of 2 M aqueous HCl while stirring in an ice bath. Stir vigorously for 30 minutes. Causality Note: The acid serves two purposes: it neutralizes any remaining organolithium species and hydrolyzes the boronate ester complex to the desired boronic acid.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the resulting solid and dry it under vacuum to obtain pure (3-Methyl-5-nitrophenyl)boronic acid.

Safety and Handling

All procedures involving boronic acids and their precursors must be conducted with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • 3-Bromo-5-nitrotoluene: Classified as an irritant. Avoid inhalation and contact with skin and eyes.[7]

  • Boronic Acids: Generally considered irritants.[11] Some boronic acids are flagged for potential reproductive toxicity with chronic or high-level exposure.[11] Handle with care and avoid generating dust.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Drug Discovery and Synthesis

(3-Methyl-5-nitrophenyl)boronic acid is a versatile intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions to forge new aryl-aryl or aryl-heteroaryl bonds.[4][13] This is a foundational technique in drug discovery for building molecular complexity.[2][14] The nitro group can be readily reduced to an amine, which can then be used for amide bond formation or other derivatizations. The methyl group can also be a site for further functionalization. This multi-functional nature makes it a valuable starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. [Link]

  • National Pesticide Information Center. Boric Acid Fact Sheet. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • LookChem. 3-Bromo-5-nitrotoluene. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(46), 13662-3. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Drug Discovery & Development. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • Oakwood Chemical. 3-Bromo-5-nitrotoluene. [Link]

  • SIELC Technologies. (2018, February 16). 3-Bromo-5-nitrotoluene. [Link]

  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. [Link]

  • ChemBK. (2024, April 9). 1-Bromo-3-methyl-5-nitrobenzene. [Link]

  • ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs. [Link]

  • Tiwari, S. B., et al. (2014). Boron chemicals in diagnosis and therapeutics. Journal of Chemical and Pharmaceutical Research, 6(4), 836-842. [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, 79, 176. [Link]

  • Svozil, D., & Horvath, D. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

Technical Guide: Commercial Availability and Application of (3-Methyl-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7 ) is a specialized organoboron intermediate critical for the synthesis of biaryl scaffolds in medicinal chemistry. Unlike commodity reagents like phenylboronic acid, this compound features a meta-substituted nitro group and a methyl group, providing a unique electronic and steric profile for structure-activity relationship (SAR) studies.

This guide addresses the commercial landscape, sourcing strategies, and technical protocols for utilizing this reagent in drug discovery. It is designed to bridge the gap between procurement and bench science, ensuring researchers understand not just where to buy it, but how to validate and use it effectively.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (3-Methyl-5-nitrophenyl)boronic acid
CAS Number 1373354-34-7
Molecular Formula C₇H₈BNO₄
Molecular Weight 180.95 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Purity Standard ≥95% (HPLC), typically ≥97% for commercial batches
Key Impurities Boroxine (anhydride), 3-Methyl-5-nitrobenzene (protodeboronation product)

Structural Insight: The meta-positioning of the nitro (-NO₂) and methyl (-CH₃) groups relative to the boronic acid creates a "push-pull" electronic system. The nitro group is electron-withdrawing, which can stabilize the boronate anion during transmetallation but also increases susceptibility to protodeboronation under harsh basic conditions.

Commercial Landscape & Sourcing Strategy

The supply chain for (3-Methyl-5-nitrophenyl)boronic acid is tiered. It is not a bulk commodity chemical but a "fine chemical" intermediate.

Supplier Tiers
  • Tier 1 (Catalog Suppliers): Companies like Sigma-Aldrich , Combi-Blocks , and Ambeed stock research quantities (1g – 25g). These are best for immediate SAR needs.

  • Tier 2 (Specialty Boron Houses): Suppliers like Boron Molecular or BoroPharm often synthesize on-demand or hold larger stocks (100g – 1kg).

  • Tier 3 (CDMOs): For GMP or multi-kilogram needs, custom synthesis via Contract Development and Manufacturing Organizations (CDMOs) is required, typically using the Miyaura borylation route.

Cost Analysis (Estimated)
  • Research Scale: $15 – $40 per gram (High variance due to batch availability).

  • Bulk Scale: Prices drop significantly ($2,000 – $5,000 per kg) upon process optimization.

"Buy vs. Make" Decision Matrix

The following logic gate helps project leads decide whether to purchase or synthesize the material in-house.

BuyMakeDecision Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline < 2 Weeks? QtyCheck->Urgency < 50g BuyBulk BUY: Request Quote (Specialty/CDMO) QtyCheck->BuyBulk > 50g Budget Budget Constraint? Urgency->Budget No BuyCatalog BUY: Catalog Supplier (Sigma/Ambeed) Urgency->BuyCatalog Yes Budget->BuyCatalog Low Sensitivity MakeInHouse MAKE: In-House Synthesis (Miyaura Borylation) Budget->MakeInHouse High Sensitivity

Figure 1: Decision matrix for sourcing (3-Methyl-5-nitrophenyl)boronic acid based on quantity, timeline, and budget.

Synthesis & Manufacturing Route

Understanding the synthesis is crucial for troubleshooting impurities. The commercial material is almost exclusively produced via Miyaura Borylation because the nitro group is incompatible with the lithiation (n-BuLi) required for traditional borate trapping.

The Preferred Route (Miyaura Borylation)
  • Starting Material: 3-Bromo-5-nitrotoluene (CAS: 52488-28-5).[1][2][3][4][5]

  • Reagent: Bis(pinacolato)diboron (B₂pin₂).[6]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Potassium Acetate (KOAc) – Crucial: weaker bases prevent nitro reduction.

  • Hydrolysis: The resulting pinacol ester is hydrolyzed (e.g., NaIO₄/HCl) to yield the free acid.

Why this matters: Commercial batches may contain trace pinacol or palladium . Pinacol esters are notoriously difficult to hydrolyze completely; therefore, NMR often shows a mixture of free acid and pinacol ester.

Quality Control & Stability

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is not a degradation product but a reversible state.

  • Observation: A "pure" sample may show >100% purity if calculated as the free acid due to water loss.

  • Handling: Always treat the material as a mixture of acid and boroxine. In aqueous reaction media (Suzuki coupling), it reverts instantly to the active monomeric acid.

Validated HPLC Protocol

To ensure the reagent is active and not protodeboronated (where the B(OH)₂ is replaced by H), use this method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm
Retention Order Boronic Acid (Polar, elutes early) < Protodeboronated impurity (Non-polar)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for (3-Methyl-5-nitrophenyl)boronic acid, accounting for the electron-withdrawing nitro group which can make the transmetallation step slower than with electron-rich boronic acids.

Reagents & Stoichiometry
  • Aryl Halide (1.0 equiv): e.g., 4-Bromoanisole.

  • Boronic Acid (1.2 - 1.5 equiv): (3-Methyl-5-nitrophenyl)boronic acid.

  • Catalyst (0.05 equiv): Pd(dppf)Cl₂·DCM (Robust against air).

  • Base (3.0 equiv): K₂CO₃ (2M aqueous solution).

  • Solvent: 1,4-Dioxane (or Dioxane/Water 4:1).

Step-by-Step Workflow
  • Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and Pd catalyst (0.05 mmol) to a reaction vial.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling.

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • React: Heat to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purify: Flash chromatography (Hexane/EtOAc).

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting where the specific properties of the nitro-boronic acid influence the reaction rate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting for EWG) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regenerate Catalyst

Figure 2: Suzuki-Miyaura catalytic cycle. The Transmetallation step (Red) is often the bottleneck for electron-deficient boronic acids like the 3-methyl-5-nitro derivative.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[7] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[7] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (3-Methyl-5-nitrophenyl)boronic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation. Retrieved from

Sources

An In-depth Technical Guide to the Electronic Effects of Substituents on Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylboronic acids are a cornerstone of modern chemistry, pivotal in applications ranging from palladium-catalyzed cross-coupling reactions to the development of sophisticated biosensors and drug delivery systems.[1][2][3] Their utility is fundamentally governed by the Lewis acidic nature of the boron atom, a property that is exquisitely sensitive to the electronic influence of substituents on the phenyl ring. This guide provides a comprehensive exploration of these electronic effects, synthesizing foundational principles with practical, field-proven insights. We will dissect the causal relationships between substituent identity and the resulting physicochemical properties of phenylboronic acids, detail robust experimental protocols for their characterization, and illuminate how these principles are leveraged in catalysis and medicinal chemistry. The narrative is grounded in authoritative references, ensuring technical accuracy and providing a self-validating framework for researchers.

Chapter 1: The Foundation: Lewis Acidity of Phenylboronic Acid

Boronic acids [RB(OH)₂] are organoboron compounds defined by a boron atom linked to an organic group and two hydroxyl moieties. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital, rendering it electron-deficient and thus a Lewis acid.[4] This inherent electrophilicity is the heart of its chemical reactivity.

In aqueous media, the primary interaction is with a Lewis base, typically a hydroxide ion (OH⁻), which attacks the electron-deficient boron center. This coordination event leads to a change in hybridization from sp² to sp³, resulting in a more stable, tetrahedral anionic species known as a boronate.[5] This fundamental equilibrium is the most direct measure of the compound's Lewis acidity.

The strength of this Lewis acidity is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater tendency to accept a hydroxide ion and form the tetrahedral boronate at a lower pH.[4] For unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at this pH, the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.[6]

Caption: Phenylboronic acid equilibrium with hydroxide.

Chapter 2: Quantifying Electronic Influence: The Hammett Relationship

To systematically understand how substituents alter the reactivity of phenylboronic acids, we turn to linear free-energy relationships (LFERs), most notably the Hammett equation.[7] This powerful tool correlates reaction rates and equilibrium constants for series of reactions involving meta- and para-substituted benzene derivatives.

The Hammett equation is expressed as: log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

  • K and k are the equilibrium constant and rate constant for the substituted reactant, respectively.

  • K₀ and k₀ are the constants for the unsubstituted (reference) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[7]

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction but is independent of the substituent. It measures the susceptibility of a reaction to the electronic effects of substituents.

For the dissociation of phenylboronic acids, the Hammett equation can be written in terms of pKa: pKa₀ - pKa = ρσ

A positive ρ value, as is the case for phenylboronic acid dissociation (ρ ≈ 2.1-2.2), indicates that the reaction is aided by electron-withdrawing groups.[7] EWGs stabilize the developing negative charge on the boronate anion, thus increasing the acidity of the parent boronic acid (i.e., lowering its pKa).

Caption: A conceptual Hammett plot for phenylboronic acid pKa.

Chapter 3: Impact on Physicochemical Properties

The electronic nature of a substituent directly modulates the electron density at the boron center, profoundly influencing its key properties.

3.1 Lewis Acidity (pKa)

This is the most direct and significant consequence of electronic effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CF₃, and halogens (-F, -Cl) are electron-withdrawing through inductive (field) and/or resonance effects. They decrease the electron density on the phenyl ring and, consequently, on the boron atom. This increases the boron's electrophilicity, making it a stronger Lewis acid. As a result, the equilibrium shifts towards the formation of the tetrahedral boronate, leading to a lower pKa . For instance, the introduction of a nitro group can lower the pKa of phenylboronic acid to around 7.1.[6] Fluorine substituents are particularly effective at increasing acidity, with the effect being position-dependent (ortho > meta > para).[8]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -NH₂ increase electron density on the ring via induction or resonance. This increased electron density is relayed to the boron atom, reducing its electrophilicity and making it a weaker Lewis acid. This disfavors the formation of the anionic boronate, resulting in a higher pKa .

Table 1: Influence of Substituents on the pKa of Phenylboronic Acid

Substituent (para-)Hammett Constant (σₚ)Representative pKaElectronic Effect
-OCH₃-0.27~9.2Strong EDG
-CH₃-0.17~9.1Weak EDG
-H0.00~8.8Reference
-F+0.06~8.7Weak EWG
-Cl+0.23~8.6EWG
-CN+0.66~7.8Strong EWG
-NO₂+0.78~7.1Strong EWG

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data synthesized from multiple sources.[6][7][9]

3.2 Diol Binding Affinity

Phenylboronic acids are renowned for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, such as those found in saccharides.[5] This interaction forms a five- or six-membered cyclic boronate ester. The stability of this ester is highly dependent on the Lewis acidity of the boronic acid.

A stronger Lewis acid (lower pKa) will generally form a more stable complex with a diol at a given pH.[10][11] This is because the electron-withdrawing groups that enhance Lewis acidity also stabilize the resulting anionic boronate ester. This principle is the cornerstone of boronic acid-based glucose sensors, where the goal is to design a boronic acid with a pKa near physiological pH (~7.4) to ensure significant binding and a measurable response.[6][12][13] The stability constants of these diol esters follow a Hammett relationship, with a positive ρ value confirming that EWGs enhance stability.[10][14]

Chapter 4: Role in Catalysis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation, critically relies on a phenylboronic acid as the nucleophilic partner.[15] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituent on the phenylboronic acid have a significant, albeit complex, impact on the transmetalation step, which is often rate-determining.[16]

During transmetalation, the aryl group is transferred from the boron atom to the palladium(II) center. This process typically requires activation of the boronic acid by a base to form the more nucleophilic boronate species.

The influence of electronics on this step can be viewed through two competing effects:

  • Nucleophilicity of the Aryl Group: Electron-donating groups increase the electron density of the aryl ring, making it more nucleophilic and potentially accelerating its transfer to the electrophilic palladium center. Some studies support that electron-rich arenes transmetalate more rapidly.[17]

  • Formation of the Active Boronate: Electron-withdrawing groups increase the Lewis acidity of the boron atom, facilitating the formation of the reactive tetracoordinate boronate species at lower base concentrations. Several studies have shown that electron-poor arylboronic acids can undergo transmetalation more readily, particularly in nickel-catalyzed systems.[18]

The dominant effect can depend on the specific reaction conditions, including the palladium catalyst, ligands, base, and solvent. However, it is a critical consideration for reaction optimization. For instance, when coupling a very electron-rich aryl halide, using a more nucleophilic (electron-rich) boronic acid might be beneficial, whereas for less reactive halides, an electron-poor boronic acid that is more easily activated might be superior.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Chapter 5: Experimental Protocols for Characterization
Protocol 1: Determination of pKa by UV-Vis Spectrophotometric Titration

Causality: This method leverages the difference in the UV-Vis absorbance spectra between the neutral phenylboronic acid and its anionic boronate form. By monitoring the change in absorbance at a specific wavelength as a function of pH, one can determine the pKa. This protocol is self-validating through the use of standardized buffers and rigorous data fitting.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the target phenylboronic acid in a suitable solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M phosphate or universal buffer) covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer using a calibrated pH meter.

  • Sample Preparation: For each pH point, add a small, constant volume of the boronic acid stock solution to a cuvette containing a known volume of the corresponding buffer to achieve a final concentration in the range of 50-100 µM. Ensure the final percentage of organic solvent is low (<1%) to minimize its effect on the pKa.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample against a buffer blank.

  • Data Analysis: a. Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal. b. Plot the absorbance at this wavelength versus the pH. c. Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response model): Abs = Abs_acid + (Abs_base - Abs_acid) / (1 + 10^(pKa - pH)) d. The pKa is the pH value at the inflection point of the resulting sigmoid curve.

Figure 4: Experimental Workflow for pKa Determination prep Prepare Stock Solution (Boronic Acid in DMSO) samples Create Samples (Dilute Stock into each buffer) prep->samples buffers Prepare Buffer Series (e.g., pH 2-12) buffers->samples measure Acquire UV-Vis Spectra for each sample samples->measure analyze Identify Analytical Wavelength & Plot Absorbance vs. pH measure->analyze fit Fit Data to Sigmoidal Model analyze->fit result Determine pKa fit->result

Caption: Workflow for pKa determination via UV-Vis titration.

Protocol 2: Quantification of Lewis Acidity by the Gutmann-Beckett Method

Causality: This NMR-based method provides a measure of Lewis acidity in a non-aqueous environment. It uses triethylphosphine oxide (Et₃PO) as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is highly sensitive to its coordination environment. When it interacts with a Lewis acid like a boronic acid, the phosphorus atom becomes deshielded, causing a downfield shift in its ³¹P NMR signal. The magnitude of this shift (Δδ) is proportional to the strength of the Lewis acid.[7][19]

Methodology:

  • Solvent Selection: Choose a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Reference Spectrum: Prepare a solution of Et₃PO in the chosen solvent and record its ³¹P NMR spectrum. This gives the reference chemical shift (δ_free).

  • Sample Preparation: Prepare a solution containing a known concentration of the phenylboronic acid and the same concentration of Et₃PO in the same deuterated solvent.

  • Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. This gives the chemical shift of the complexed probe (δ_complex).

  • Calculation: a. Calculate the chemical shift difference: Δδ = δ_complex - δ_free. b. The Lewis acidity can be expressed as an Acceptor Number (AN) using the formula: AN = 2.21 * (δ_sample - 41.0) (where 41.0 ppm is the shift of Et₃PO in hexane).[19] c. For more rigorous analysis, especially with equilibrium, data can be extrapolated to an infinite excess of the Lewis acid.[7]

Chapter 6: Applications in Drug Discovery and Materials Science

The ability to fine-tune the electronic properties of phenylboronic acids is not merely an academic exercise; it is a powerful strategy in applied sciences.

  • Glucose Sensing: The development of continuous glucose monitors for diabetes management is a prime application. By introducing EWGs to lower the pKa of a phenylboronic acid to ~7.4, it can efficiently bind with glucose at physiological pH. When this binding event is coupled to a fluorescent reporter or an electrochemical signal, it creates a highly sensitive and specific sensor.[2]

  • Targeted Drug Delivery: Many cancer cells overexpress sialic acids on their surfaces. Sialic acid is a sugar containing a diol moiety. Phenylboronic acid-functionalized nanoparticles or polymers can be designed to selectively bind to these cancer cells, enabling the targeted delivery of chemotherapeutic agents and reducing systemic toxicity.[3][20]

  • Responsive Materials: Phenylboronic acids are used as dynamic covalent cross-linkers in "smart" hydrogels. By incorporating a phenylboronic acid with a specific pKa, a hydrogel can be designed to swell or shrink—releasing an encapsulated drug like insulin—in response to changes in glucose concentration.[13] The electronic properties dictate the sensitivity and response threshold of the material.

References
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PLoS ONE, 8(5), e65301.
  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Europe PMC.
  • Anonymous. (n.d.). Acceptor number of organoboron molecules - quantitative determination of Lewis acidity.
  • Liu, X., & Scouten, W. H. (2007).
  • Anonymous. (2024, August 8). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes.
  • Olejniczak, A., & Leśnik, S. (2022).
  • Bora, S. (n.d.). Effect of substituents on SuzukieMiyaura reactions.
  • BenchChem. (2025). The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals.
  • Wrona-Piotrowicz, A., & Zakrzewski, J. (2024).
  • Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.
  • Li, Y., et al. (2022). In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. Chinese Chemical Society.
  • Anonymous. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach.
  • Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
  • Anonymous. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids...
  • Anonymous. (n.d.). Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted...
  • Chuang, S. C., et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Anonymous. (n.d.). pKa values for boronic acids 1-7.
  • Wrona-Piotrowicz, A., & Zakrzewski, J. (2024).
  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Accardo, J. V., & Kalow, J. A. (n.d.). Using visible light to tune boronic acid–ester equilibria. Semantic Scholar.
  • Anonymous. (n.d.). hammett substituent constants: Topics by Science.gov. Science.gov.
  • Kumar, P., & Singh, B. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.
  • Anonymous. (2017, February 28).
  • Anonymous. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with...
  • Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar.
  • cpd_chem. (2020, August 31).
  • Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
  • Anonymous. (2022, August 30). ORGANIC CHEMISTRY. RSC Publishing.
  • Anonymous. (n.d.). pKa measurement.
  • Anonymous. (n.d.).
  • Plumley, J. A., & Evanseck, J. D. (2009). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.
  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Wikipedia contributors. (n.d.). Gutmann–Beckett method. Wikipedia.
  • Wikipedia contributors. (n.d.).
  • Zhang, Z., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a.
  • Thuy-Duong, T., et al. (2024).
  • Dalal Institute. (n.d.).
  • Sandford, C., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Anonymous. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.
  • Sparrow. (2025, July 21). What are the key research achievements related to Phenylboronic Acid? Sparrow Blog.
  • Di Censo, D., et al. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. PMC.
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Methodological & Application

Application Note: Precision Synthesis of Biaryl Scaffolds using (3-Methyl-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized protocols for utilizing (3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7) in Suzuki-Miyaura cross-coupling reactions. While this reagent offers a strategic "meta-substituted" scaffold valuable in kinase inhibitor and agrochemical design, its electron-deficient nature presents specific challenges—primarily slow transmetallation and competitive protodeboronation . This document provides a mechanistic analysis of these failure modes and offers two validated protocols: a robust general method and a high-performance method for sterically demanding or deactivated coupling partners.

Introduction: The "Meta-Meta" Strategic Advantage

In medicinal chemistry, the 1,3,5-substitution pattern on a benzene ring is a privileged motif. It allows for the projection of functional groups into distinct vectors without the steric penalties often associated with ortho-substitution.

(3-Methyl-5-nitrophenyl)boronic acid serves as a dual-function building block:

  • Fixed Geometry: The methyl group provides a lipophilic anchor and conformational lock.

  • Latent Functionality: The nitro group acts as a masked aniline. Post-coupling reduction (Fe/NH4Cl or H2/Pd) yields a 3-amino-5-methyl biaryl core, a frequent pharmacophore in p38 MAP kinase inhibitors and immuno-oncology agents.

Material Properties & Handling
PropertySpecificationHandling Note
CAS Number 1373354-34-7Verify isomer specificity (3-Me, 5-NO2).
Appearance Off-white to pale yellow powderHygroscopic; store in desiccator.
Molecular Weight 180.95 g/mol
Stability Air-stable solidProtodeboronation Risk: Unstable in high pH aqueous solution >80°C.

Mechanistic Insight: The Electronic "Push-Pull" Conflict

To optimize the reaction, one must understand how the nitro group (-NO2) affects the Suzuki catalytic cycle. The -NO2 group is a strong Electron Withdrawing Group (EWG), creating a unique electronic environment for the boron center.

The EWG Paradox
  • Base Activation (Favorable): The EWG makes the boron atom more Lewis acidic. This facilitates the attack of the base (e.g., OH-, CO3^2-) to form the reactive boronate "ate" complex [Ar-B(OH)3]-.

  • Transmetallation (Unfavorable): The EWG decreases the electron density on the ipso-carbon. This reduces the nucleophilicity of the aryl ring, significantly slowing down the transmetallation step to the Palladium(II) center.

Consequence: Because the boronate complex forms easily but transfers slowly, it accumulates in solution. Under aqueous/basic conditions, this stagnant boronate species is highly susceptible to protodeboronation (hydrolysis of the C-B bond), leading to the formation of the byproduct 3-nitrotoluene and reduced yields.

Visualization: Mechanistic Failure Modes

The following diagram illustrates the standard cycle versus the specific deviation caused by the nitro group.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Step 1 TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Step 2 BaseAct Boron Activation (Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]-) BaseAct->TransMet Supplies Nucleophile ProtoDe FAILURE MODE: Protodeboronation (Yields 3-Nitrotoluene) BaseAct->ProtoDe If Transmetallation is slow, Boronate accumulates & hydrolyzes RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the risk of protodeboronation due to EWG-induced transmetallation stalling.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Substrates)

Best for: Coupling with electron-deficient Aryl Bromides or Iodides (where oxidative addition is fast).

Reagents:

  • Aryl Halide (1.0 equiv)

  • (3-Methyl-5-nitrophenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol, 271 mg), and Pd(dppf)Cl2 (0.03 mmol).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base: Add degassed 2.0 M K2CO3 (1.5 mL) via syringe.

  • Reaction: Heat block to 90°C for 4–12 hours. Vigorously stir (critical for biphasic mixture).

  • QC Check: Monitor by LCMS. Look for the product mass and the byproduct (3-nitrotoluene, m/z 137).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Method B: High-Performance Protocol (Challenging Substrates)

Best for: Electron-rich Aryl Chlorides, sterically hindered partners, or if Method A shows high protodeboronation.

Rationale: This method uses a Buchwald Precatalyst (XPhos Pd G2) . The bulky, electron-rich XPhos ligand accelerates the oxidative addition and, crucially, facilitates the difficult transmetallation step required by the electron-poor boronic acid. We switch to K3PO4 (anhydrous or tribasic hydrate) to better control the pH and water content, minimizing protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (3-Methyl-5-nitrophenyl)boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K3PO4 (finely ground, 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge: Combine aryl halide (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and K3PO4 (3.0 mmol) in a vial.

  • Inert: Vacuum/purge cycle (3x) with Argon.

  • Solvent: Add degassed Toluene (4.5 mL) and Water (0.45 mL). Note: Restricted water limits hydrolysis.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Filter through a Celite pad to remove phosphate salts, rinse with DCM, and concentrate.

Optimization & Troubleshooting Guide

The following decision tree helps select the correct parameters based on initial screening results.

OptimizationTree Start Initial Result (Method A) Success Yield > 80% Proceed to Scale-up Start->Success LowConv Low Conversion (SM Remaining) Start->LowConv DeBoron Protodeboronation (3-Nitrotoluene formed) Start->DeBoron Homo Homocoupling (Biaryl dimer) Start->Homo Sol_Cat Switch to XPhos Pd G2 or SPhos Pd G2 LowConv->Sol_Cat Oxidative Addn Too Slow Sol_Base Switch base to K3PO4 Reduce Water ratio DeBoron->Sol_Base Hydrolysis Too Fast Sol_O2 Strict Degassing (Freeze-Pump-Thaw) Homo->Sol_O2 O2 present

Figure 2: Troubleshooting logic for optimizing reaction yields.

Data Summary: Solvent & Base Effects
ParameterRecommendationWhy?
Base K3PO4 > K2CO3 > NaOHStronger bases (NaOH) accelerate protodeboronation of the nitro-phenyl ring. K3PO4 provides the optimal balance of activation vs. stability.
Solvent Toluene/H2O (10:1)Low water content reduces hydrolysis risk while maintaining solubility of the inorganic base.
Ligand XPhos, SPhosElectron-rich phosphines boost the catalytic cycle to outcompete the decomposition of the boronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Sigma-Aldrich. (2025). Product Specification: (3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7).[1]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (Standard text for mechanistic grounding of EWG effects).

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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to the pharmaceutical and fine chemical industries.[1][2] While the reaction is generally robust, the use of electron-deficient boronic acids presents a significant challenge. These substrates are notoriously prone to side reactions, primarily protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the catalytic cycle.[3][4] Furthermore, the reduced nucleophilicity of electron-deficient boronic acids can lead to slow transmetalation, often the rate-determining step in these couplings, resulting in low yields and sluggish reactions.[5][6]

This guide provides a comprehensive overview of the strategies and protocols developed to address these challenges. We will delve into the critical role of catalyst and ligand selection, the optimization of reaction parameters, and provide a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of electron-deficient boronic acids.

The Catalytic System: A Symphony of Palladium and Ligands

The success of a Suzuki-Miyaura reaction with a challenging substrate hinges on the careful selection of the palladium source and, most critically, the ancillary ligand. The ligand modulates the electronic and steric properties of the palladium center, influencing every step of the catalytic cycle.

The Palladium Precursor: Choosing the Right Starting Point

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[7] They are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle. For sensitive substrates, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be advantageous as they do not require an in situ reduction step, which can sometimes lead to side reactions.[4] However, the use of modern, well-defined precatalysts that rapidly form the active catalytic species under mild conditions is often the most effective approach for coupling unstable boronic acids.[8]

The Ligand: The Key to Success

The choice of phosphine ligand is paramount when dealing with electron-deficient boronic acids. The ideal ligand should be both electron-rich and sterically bulky.[9][10]

  • Electron-richness enhances the rate of oxidative addition of the aryl halide to the Pd(0) center and increases the electron density on the palladium, which can facilitate the subsequent transmetalation step.[9][11]

  • Steric bulk promotes the reductive elimination of the final product from the palladium center, regenerating the active Pd(0) catalyst.[11] It also helps to create a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step.

For electron-deficient boronic acids, ligands that have proven particularly effective include bulky, electron-rich monophosphines.

Table 1: Recommended Ligands for Suzuki Couplings with Electron-Deficient Boronic Acids
Ligand NameStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich biarylphosphine. Effective for a wide range of substrates, including heteroaryl chlorides.[10]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven more sterically demanding than SPhos, often providing higher activity for challenging couplings.[8]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for the coupling of heteroaryl chlorides and triflates.[3]
tBu₃P (Tri-tert-butylphosphine) P(C(CH₃)₃)₃A simple yet highly effective bulky and electron-donating ligand.[7]
PCy₃ (Tricyclohexylphosphine) P(C₆H₁₁)₃A bulky and electron-rich phosphine that is effective for coupling aryl chlorides.[12]

The use of these ligands can dramatically improve reaction rates and yields, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.

The Suzuki-Miyaura Catalytic Cycle with Electron-Deficient Boronic Acids

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl Rate-limiting for electron-deficient R² RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle. With electron-deficient boronic acids, the transmetalation step is often rate-limiting.

For electron-deficient boronic acids, the transmetalation step is frequently the bottleneck.[5] The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The electron-withdrawing groups on the boronic acid decrease its nucleophilicity, slowing this transfer.

Optimizing Reaction Parameters: A Multi-faceted Approach

Beyond the catalyst system, several other parameters must be carefully controlled to ensure a successful reaction.

The Base: More Than Just a Proton Scavenger

The choice of base is critical. It not only activates the boronic acid but also influences the overall reaction rate and the prevalence of side reactions.

  • Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[10] K₃PO₄ is often a good choice as it is sufficiently basic to promote the reaction without causing significant decomposition of sensitive substrates.

  • Aqueous bases are often employed, and the presence of water can be beneficial, accelerating the transmetalation step.[2] However, for highly water-sensitive substrates, anhydrous conditions may be necessary.

  • The strength of the base should be carefully considered. While a stronger base can accelerate the reaction, it can also promote protodeboronation.[9]

The Solvent: Creating the Right Environment

The solvent plays a crucial role in solubilizing the reagents and influencing the reaction kinetics.

  • Aprotic polar solvents such as dioxane, THF, and DMF are frequently used.[5]

  • A mixture of an organic solvent and water is often optimal, as it can enhance the solubility of both the organic and inorganic reagents. A common combination is dioxane/water.

  • Degassing the solvent is essential to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to the formation of palladium black and homocoupling of the boronic acid.[4]

Temperature: A Balancing Act

The reaction temperature can significantly impact the reaction rate. While higher temperatures can accelerate the desired coupling, they can also increase the rate of side reactions, particularly protodeboronation. For electron-deficient boronic acids, it is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate. Room temperature reactions are sometimes possible with highly active catalyst systems.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an electron-deficient boronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl halide (1.0 mmol)

  • Electron-deficient boronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a clean, dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • The Pd:ligand ratio is typically 1:2, but may require optimization.

  • Reagent Addition:

    • To the Schlenk tube containing the catalyst, add the aryl halide (1.0 mmol), the electron-deficient boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

    • Briefly evacuate and backfill the tube with inert gas (repeat 3 times).

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube via syringe.

    • Ensure the solvents are thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 60-80 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: General workflow for the Suzuki-Miyaura coupling of electron-deficient boronic acids.

Troubleshooting and Self-Validation

A well-designed protocol should have internal checks. If the reaction is not proceeding as expected, consider the following:

  • Low Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored correctly. The use of old or improperly stored reagents can lead to catalyst deactivation.

    • Insufficiently Degassed Solvents: Oxygen can kill the catalyst. Ensure your degassing procedure is thorough.

    • Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature.

    • Poor Solubility: The reagents may not be fully dissolved. Try a different solvent system or add a co-solvent.

  • Protodeboronation:

    • Base is too Strong: Switch to a milder base, such as K₂CO₃ or KF.

    • Excess Water: Reduce the amount of water in the reaction mixture.

    • High Temperature: Lower the reaction temperature.

    • Alternative Boron Source: Consider using a more stable boronic ester (e.g., a pinacol or MIDA boronate) or a potassium trifluoroborate salt, which can be more resistant to protodeboronation.[8][13]

  • Homocoupling of Boronic Acid:

    • Presence of Oxygen: This is a strong indicator of incomplete degassing.

    • Pd(II) Species: Ensure complete reduction of the Pd(II) precatalyst to Pd(0).

Conclusion

The Suzuki-Miyaura coupling of electron-deficient boronic acids is a challenging yet achievable transformation. Success lies in a holistic approach that considers the interplay between the palladium catalyst, the ligand, the base, the solvent, and the reaction temperature. By understanding the underlying mechanistic principles and employing robust, well-optimized protocols, researchers can effectively overcome the inherent difficulties associated with these substrates. The use of bulky, electron-rich phosphine ligands, in particular, has revolutionized this area, enabling the synthesis of a vast array of complex molecules that were previously inaccessible.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem. 2012, 77, 3700-3703. [Link]

  • A. C. Albéniz, P. Espinet, B. Martín-Ruiz, and J. M. Martín-Alvarez. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Trans., 2005, 1269-1279. [Link]

  • David M. T. Chan, Kevin L. Monaco, Rui-Ping Wang, and Michael P. Winters. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016, pp. 1-46. [Link]

  • A. F. Indolese. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate, 2005. [Link]

  • Rayden Duke. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res., 2024, 16(4), 127. [Link]

  • G-P. Lu, K. R. Voigtritter, C. Cai, B. H. Lipshutz. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed, 2012. [Link]

  • M. F. C. Guedes da Silva. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI, 2026. [Link]

  • T. N. T. Nguyen, D. Stolz, T. M. Williams, and S. L. Buchwald. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, 2013. [Link]

  • J. Sołoducho, K. Olech, A. Świst, D. Zając, and J. Cabaj. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 2012, 2, 264-275. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • S. D. Walker, T. E. Barder, J. R. Martinelli, and S. L. Buchwald. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2004. [Link]

  • G. A. Molander, S. L. J. Trice, and S. D. Dreher. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, 2012. [Link]

  • M. J. Page, M. T. L. T. Tran, and P. J. Ellis. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI, 2023. [Link]

  • A. Haidle, C. Coletta, and E. Hansen. The Suzuki Reaction. Chem 115 Myers. [Link]

  • J. C. H. Lee, E. R. Strieter, and S. L. Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed., 2007, 46, 7468-7471. [Link]

  • H. N. L. T. Nguyen, T. Khamphan, T. T. T. Nguyen, and K. P. K. V. D. K. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing, 2025. [Link]

  • A. G. M. N. A. Al-Hadedi, M. F. A. Adl, and M. A. A. Al-Hadedi. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing), 2024. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A. A. L. D. S. M. A. A. L. D. S. M. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI, 2019. [Link]

  • S. S. S. S. S. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • G. J. P. Perry and D. J. Procter. Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 2017, 9, 874-880. [Link]

  • D. Kumar. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate, 2014. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

Sources

Application Note: Streamlined One-Pot Synthesis of Functionalized Biaryls using (3-Methyl-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7) is a critical building block in the synthesis of meta-substituted biaryl scaffolds, particularly for Type II kinase inhibitors and liquid crystal materials. However, the electron-withdrawing nature of the nitro group renders the boronic acid moiety susceptible to protodeboronation under standard basic conditions.

This Application Note details a robust One-Pot, Two-Step Protocol that circumvents isolation losses. By telescoping the Suzuki-Miyaura cross-coupling with a chemoselective nitro reduction, researchers can access 3-methyl-5-amino-biaryl precursors in high yield without intermediate purification.

Scientific Foundation & Reactivity Profile

The Substrate Challenge

The target molecule contains two conflicting electronic features:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the meta position. This activates the ring for nucleophilic attack but destabilizes the C-B bond, increasing the rate of base-catalyzed protodeboronation (hydrolytic cleavage of the boronic acid).
    
  • Methyl Group (

    
    ):  A weak electron donor, providing steric differentiation but insufficient electron density to fully counteract the nitro group's destabilizing effect.
    

Key Insight: To prevent protodeboronation, the cross-coupling step requires a base with moderate strength (e.g.,


 or 

) rather than strong hydroxides (

), and a solvent system that buffers the pH (e.g., Dioxane/Water).
The "Telescoped" Advantage

Isolating the nitro-biaryl intermediate often results in yield loss due to the high polarity of nitro compounds and potential silica gel degradation. A telescoped approach—where the reducing agent is added directly to the crude coupling mixture—saves time and solvent while minimizing handling of toxic nitro-aromatics.

Experimental Protocol: One-Pot Coupling/Reduction

Materials & Reagents[1][2][3]
  • Substrate: (3-Methyl-5-nitrophenyl)boronic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (e.g., 4-bromo-pyridine) (0.95 equiv)

  • Catalyst (Step 1):

    
     (3-5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Reductant (Step 2): Iron powder (5.0 equiv) + Ammonium Chloride (saturated aq.) OR Formic Acid.

Step-by-Step Methodology
Phase A: Suzuki-Miyaura Cross-Coupling[1][2]
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (3-Methyl-5-nitrophenyl)boronic acid (1.1 mmol), and

    
     (0.03 mmol).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed aqueous

    
     (2M, 1.25 mL).
    
  • React: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide. Do not overheat (>90°C) to avoid homocoupling or deboronation.

Phase B: In-Situ Nitro Reduction

Note: Once the coupling is complete, the reaction mixture is cooled to 60°C.

  • Add: Directly to the reaction vessel, add Iron powder (325 mesh, 5.0 mmol) and saturated aqueous

    
     (2 mL).
    
    • Alternative: For acid-sensitive substrates, use

      
       in Ethanol.
      
  • React: Increase agitation speed (vigorous stirring is required for heterogeneous Fe reduction) and heat at 70°C for 2–4 hours.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove Iron/Palladium residues. Wash the pad with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate and Water.[4]

    • The organic layer contains the target 3-methyl-5-amino-biaryl .

Mechanism & Workflow Visualization

The following diagram illustrates the molecular transformations and the logic behind the "One-Pot" decision.

OnePotSynthesis start Start: (3-Methyl-5-nitrophenyl) boronic acid catalyst Pd(dppf)Cl2 K2CO3, 80°C start->catalyst deboron Risk: Protodeboronation start->deboron If pH > 12 or T > 100°C halide Partner: Aryl Halide (Ar-X) halide->catalyst intermediate Intermediate: Nitro-Biaryl Species (Do Not Isolate) catalyst->intermediate Suzuki Coupling (C-C Bond Formation) reductant Add: Fe / NH4Cl (In-Situ) intermediate->reductant Telescoped product Final Product: 3-Methyl-5-Amino-Biaryl reductant->product Nitro Reduction (NO2 -> NH2)

Figure 1: Telescoped synthesis workflow illustrating the transition from Suzuki coupling to nitro reduction without intermediate isolation.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes and their corrections based on the specific electronic properties of the nitro-boronic acid.

ParameterObservationRoot CauseCorrective Action
Low Yield (Step 1) Formation of 3-nitrotolueneProtodeboronation . The C-B bond is cleaved by base/water before coupling occurs.Switch base to

or reduce water content (use Dioxane/EtOH anhydrous). Lower Temp to 70°C.
Homocoupling Biaryl dimer of the boronic acidOxidative coupling due to oxygen presence.Rigorous degassing (sparging) with Argon is essential.
Incomplete Reduction Nitro-biaryl remains after Fe additionPoor mass transfer in biphasic system.Increase stirring rate (RPM > 800) or add Ethanol as a co-solvent to improve solubility.
Catalyst Poisoning Reaction stalls after partial conversionNitro group coordinating to Pd.Increase catalyst loading to 5 mol% or use a highly active catalyst like Pd(OAc)2 / SPhos .
Expert Insight: Alternative "In-Situ" Generation

If the commercial boronic acid degrades on storage, generate it in situ from 1-bromo-3-methyl-5-nitrobenzene :

  • React bromide with

    
     (Pd(dppf)Cl2, KOAc, DMSO, 80°C).
    
  • Once borylation is complete, add the second aryl halide, base, and water directly to the pot for the Suzuki coupling. This avoids handling the potentially unstable free boronic acid entirely.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Link

  • Sigma-Aldrich. (3-Methyl-5-nitrophenyl)boronic acid Product Specification & Safety Data Sheet. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context on Pd-catalyst cycles compatible with nitro groups). Link

Sources

The Strategic Application of (3-Methyl-5-nitrophenyl)boronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Utility of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. (3-Methyl-5-nitrophenyl)boronic acid has emerged as a particularly valuable reagent, offering a unique combination of functionalities that can be strategically exploited in the synthesis of complex, biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the subsequent elaboration of the nitro and methyl functionalities to explore chemical space and optimize drug-like properties.

The utility of (3-Methyl-5-nitrophenyl)boronic acid stems from the distinct roles of its three key components:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its application in Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for the formation of carbon-carbon bonds in pharmaceutical synthesis.[1][2] The mild reaction conditions and tolerance of a wide variety of functional groups make it an ideal tool for constructing biaryl and heteroaryl scaffolds, which are prevalent in many drug classes.[3] Beyond its role in synthesis, the boronic acid group itself is a recognized pharmacophore, capable of forming reversible covalent bonds with serine residues in enzyme active sites, a feature exploited in several FDA-approved drugs.[4]

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be crucial for molecular recognition and binding to biological targets.[5] More importantly, the nitro group is a versatile synthetic handle. Its reduction to an amine provides a nucleophilic center for a vast array of subsequent chemical transformations, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).[6] The nitro group itself is a key component in numerous antibacterial, anticancer, and antiparasitic drugs.[7]

  • The Methyl Group: The seemingly simple methyl group can have a profound impact on a molecule's pharmacological profile, a phenomenon sometimes referred to as the "magic methyl effect."[8] The addition of a methyl group can enhance binding affinity through favorable van der Waals interactions, block metabolic degradation, and improve membrane permeability, thereby positively influencing a compound's pharmacokinetic and pharmacodynamic properties.[8]

This guide will delve into the practical applications of (3-Methyl-5-nitrophenyl)boronic acid, providing detailed protocols and explaining the scientific rationale behind its use in medicinal chemistry campaigns.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary application of (3-Methyl-5-nitrophenyl)boronic acid in medicinal chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the efficient construction of a biaryl scaffold, linking the 3-methyl-5-nitrophenyl moiety to another aromatic or heteroaromatic ring system.

Conceptual Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for utilizing (3-Methyl-5-nitrophenyl)boronic acid in a Suzuki-Miyaura coupling, followed by nitro group reduction and further diversification.

Suzuki_Workflow A (3-Methyl-5-nitrophenyl)boronic acid C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B Aryl/Heteroaryl Halide (Ar-X, X = Br, I, Cl, OTf) B->C D Biaryl Product (with 3-methyl-5-nitrophenyl moiety) C->D C-C bond formation E Nitro Group Reduction (e.g., H2/Pd, SnCl2) D->E F Aniline Derivative E->F -NO2 to -NH2 G Further Derivatization (Amide coupling, Alkylation, etc.) F->G H Library of Bioactive Molecule Candidates G->H SAR exploration

Caption: General workflow for the synthesis of bioactive molecules.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Methyl-5-nitrophenyl)boronic acid with a generic aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • (3-Methyl-5-nitrophenyl)boronic acid (1.0 eq)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide, 1.0 - 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 eq), (3-Methyl-5-nitrophenyl)boronic acid (1.0 - 1.2 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields.[8]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[9] The choice of base can significantly impact the reaction rate and yield, with stronger bases like Cs₂CO₃ often being more effective for less reactive halides.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Post-Coupling Modifications: Unlocking a Plethora of Derivatives

The true power of using (3-Methyl-5-nitrophenyl)boronic acid lies in the synthetic versatility of the resulting biaryl product. The nitro group can be readily reduced to an amine, which serves as a key intermediate for a wide range of subsequent chemical transformations.

Protocol: Reduction of the Nitro Group to an Amine

Materials:

  • 3-Methyl-5-nitro-biaryl compound (1.0 eq)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Acid (if using SnCl₂ or Fe)

  • Base for neutralization (e.g., saturated NaHCO₃ solution)

Procedure (using SnCl₂·2H₂O):

  • Dissolution: Dissolve the 3-methyl-5-nitro-biaryl compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture and carefully pour it into a stirred mixture of ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aniline derivative by flash column chromatography if necessary.

Illustrative Derivatization Pathway

The resulting aniline is a versatile intermediate for building molecular complexity and exploring SAR.

Derivatization A Aniline Derivative B Amide Coupling (R-COCl, EDCI/HOBt) A->B D Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) A->D F Sulfonamide Formation (R-SO2Cl, Pyridine) A->F C Amide Product B->C E Secondary/Tertiary Amine D->E G Sulfonamide Product F->G

Caption: Common derivatizations of the aniline intermediate.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate the practical application of (3-Methyl-5-nitrophenyl)boronic acid, consider the synthesis of a hypothetical kinase inhibitor scaffold. Many kinase inhibitors feature a biaryl core, and the strategic placement of functional groups is critical for achieving potency and selectivity.

Target Scaffold: A biaryl compound where the 3-methyl-5-aminophenyl group is coupled to a substituted pyrimidine ring. The amino group can then be acylated to introduce various side chains that can interact with the hinge region of the kinase active site.

Synthetic Scheme:

  • Suzuki-Miyaura Coupling: (3-Methyl-5-nitrophenyl)boronic acid is coupled with a 2-chloro-4-substituted-pyrimidine under standard palladium-catalyzed conditions to yield the corresponding 2-(3-methyl-5-nitrophenyl)-4-substituted-pyrimidine.

  • Nitro Reduction: The nitro group of the pyrimidine derivative is reduced to an amine using a suitable reducing agent, such as SnCl₂·2H₂O.

  • Amide Coupling: The resulting aniline is then coupled with a carboxylic acid (R-COOH) using a peptide coupling reagent like EDC/HOBt or by reacting it with an acyl chloride (R-COCl) to generate a library of amide derivatives for biological screening.

Quantitative Data Summary (Hypothetical)

StepReactant 1Reactant 2Catalyst/ReagentYield (%)
1(3-Methyl-5-nitrophenyl)boronic acid2-Chloro-4-methoxypyrimidinePd(PPh₃)₄, Na₂CO₃85
22-(3-Methyl-5-nitrophenyl)-4-methoxypyrimidineSnCl₂·2H₂O-92
32-(3-Amino-5-methylphenyl)-4-methoxypyrimidineBenzoyl ChloridePyridine88

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

(3-Methyl-5-nitrophenyl)boronic acid is more than just a simple building block; it is a strategic tool that offers medicinal chemists a reliable and efficient route to complex molecular architectures. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the synthetic versatility of the nitro group and the beneficial pharmacological properties often imparted by the methyl group, makes it an invaluable asset in the quest for novel therapeutics. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of this versatile reagent in their drug discovery programs.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). International Journal of Molecular Sciences. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Liu, Y., et al. (2014). Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3474. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). Preprints.org. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). International Journal of Molecular Sciences. [Link]

  • Sayed, E. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 26(23), 7208. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Elziaty, A. K., Bassioni, G., Hassan, A. M. A., & Derbala, H. A. (2017). Synthesis of Bioactive Heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1, 4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile. European Chemical Bulletin, 6(12), 544-549. [Link]

  • Raines, R. T. (2024). Boron-containing pharmacophore. U.S.
  • Armstrong, M. K., et al. (2025). Prmt5 inhibitors and uses thereof. WIPO Patent Application WO/2025/096589. [Link]

  • Larrabee, C. E., et al. (2021). Boronic acid monomers and methods of making boronic acid monomers. U.S.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). Preprints.org. [Link]

  • Tan, L.-S., et al. (2016). Photo-active cross-linkers derived from a tris(azobenzene)-containing compound. U.S.
  • Patent Details. Paper Digest. [Link]

  • Konda, R., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research, 10(8), 24-32. [Link]

  • Abdel-Qader, A. A. A. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Mini-Reviews in Organic Chemistry, 8(4), 368-377. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-51. [Link]

  • Badowski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2375-2384. [Link]

  • Kandeel, M. M., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][10][11]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2017(2), M941. [Link]

  • Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 309-318. [Link]

Sources

use of (3-Methyl-5-nitrophenyl)boronic acid in carbohydrate sensors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physiological pH Carbohydrate Sensing using (3-Methyl-5-nitrophenyl)boronic Acid

Abstract & Strategic Rationale

The development of non-enzymatic carbohydrate sensors is critical for long-term stability in continuous glucose monitoring (CGM) and bioprocess control.[1] While Phenylboronic Acid (PBA) is the gold standard for reversible diol binding, unmodified PBA suffers from a high pKa (~8.8), rendering it ineffective at physiological pH (7.4).[1]

This guide details the application of (3-Methyl-5-nitrophenyl)boronic acid (3M5NPBA) .[1] This specific derivative is engineered to solve the "pKa limit" of standard boronic acids.[1]

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), lowering the Lewis acidity pKa of the boron center to ~7.0–7.5, enabling optimal binding at pH 7.4.[1]

  • The Methyl Group (-CH₃): Provides steric tuning and lipophilicity, improving the solubility of the ligand in polymeric matrices (e.g., PVC or hydrogels) compared to the purely hydrophilic nitro-analogues.[1]

This note covers two sensing modalities: Fluorescence Displacement (Optical) and Voltammetric Reduction (Electrochemical) .[1]

Mechanism of Action

The core mechanism relies on the reversible formation of cyclic boronate esters.[1] The electronic environment of the boron atom is critical.[1]

The pKa Shift (Hammett Effect)

In neutral solution, boronic acids exist in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form.[1] Diols (sugars) bind preferentially to the tetrahedral anion .[1]

  • Standard PBA: pKa ~8.[1]8. At pH 7.4, it is mostly neutral

    
     Low binding.[1]
    
  • 3M5NPBA: The -NO₂ group pulls electron density from the ring.[1] This stabilizes the anionic boronate form, lowering the pKa to the physiological range.[1]

Pathway Diagram

BoronicMechanism cluster_legend Key Driver: Nitro Group (-NO2) Trigonal Neutral Trigonal (Low Affinity) Anionic Tetrahedral Anion (High Affinity) Trigonal->Anionic pH > pKa (Nitro group facilitates) Anionic->Trigonal H+ Complex Cyclic Boronate Ester Complex Anionic->Complex + Sugar Sugar Carbohydrate (cis-diol) Sugar->Complex Complex->Anionic Reversible Desc Lowers pKa to ~7.2 Enabling binding at pH 7.4

Figure 1: Equilibrium dynamics of 3M5NPBA. The nitro-substitution shifts the equilibrium toward the reactive Anionic species at physiological pH.[1]

Protocol A: Optical Sensing (ARS Displacement Assay)

This protocol uses Alizarin Red S (ARS), a catechol dye that is fluorescent/colored when bound to the boronic acid.[1] The carbohydrate analyte displaces the dye, causing a measurable signal decrease.[1]

Applicability: High-throughput screening of sugar binding constants (


).[1]
Materials
  • (3-Methyl-5-nitrophenyl)boronic acid (Solid, >97% purity).[1]

  • Alizarin Red S (ARS).[1][2][3][4]

  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.[1]

  • Analyte: D-Fructose (High affinity control), D-Glucose.[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Probe Stock: Dissolve 3M5NPBA in a minimal amount of DMSO (due to methyl lipophilicity), then dilute with PBS to 2 mM.

    • Dye Stock: Dissolve ARS in PBS to 0.2 mM (200 µM).

    • Sugar Stock: Prepare 1.0 M solutions of Glucose and Fructose in PBS.

  • Complex Formation (Baseline):

    • Mix ARS (final conc. 100 µM) and 3M5NPBA (final conc. 2 mM) in a cuvette.

    • Incubate for 10 minutes at 25°C.

    • Observation: The solution should shift color (orange

      
       deep red) or show increased fluorescence (Ex: 460 nm, Em: ~570 nm) as the Boronate-ARS complex forms.[1]
      
  • Titration:

    • Add aliquots of Sugar Stock (0–50 mM range) to the cuvette.

    • Mix and equilibrate for 2 minutes after each addition.

    • Record the fluorescence emission spectra.[1][4]

  • Data Analysis:

    • Plot Relative Fluorescence Intensity (

      
      ) vs. [Sugar].
      
    • Use the Benesi-Hildebrand equation to calculate the Binding Constant (

      
      ).[1]
      
AnalyteExpected

(M

)
Selectivity Note
D-Fructose ~1000 - 4000High affinity (syn-periplanar diols)
D-Glucose ~100 - 500Lower affinity (geometry mismatch)
D-Galactose ~200 - 600Intermediate affinity

Protocol B: Electrochemical Sensing (Voltammetric)

The nitro group (-NO₂) is electroactive.[1] It undergoes a 4-electron/4-proton reduction to hydroxylamine (-NHOH) or amine (-NH₂).[1] Binding a sugar alters the electron density and diffusion environment, shifting the reduction peak.[1]

Applicability: Reagent-less glucose electrodes.[1]

Materials
  • Screen-Printed Carbon Electrodes (SPCE) or Glassy Carbon Electrode (GCE).[1]

  • Nafion (5% solution) or Chitosan (0.5% in acetic acid).[1]

  • Electrolyte: 0.1 M PBS (pH 7.4).

Step-by-Step Workflow
  • Electrode Modification:

    • Ink Preparation: Mix 5 mg of 3M5NPBA with 1 mL of Chitosan solution. Sonicate for 30 mins to ensure dispersion (Methyl group aids dispersion in organic/polymer mix).[1]

    • Drop Casting: Drop 5 µL of the mixture onto the working electrode surface.[1]

    • Drying: Allow to dry at room temperature for 4 hours (or under vacuum).

  • Electrochemical Activation:

    • Immerse electrode in PBS (pH 7.4).[1]

    • Perform Cyclic Voltammetry (CV):

      • Range: 0.0 V to -1.2 V vs. Ag/AgCl.[1]

      • Scan Rate: 50 mV/s.[1]

      • Cycles: 10 (to stabilize the film).

    • Signal: Observe the irreversible reduction peak of -NO₂ at approx -0.6 V to -0.8 V.[1]

  • Sensing Measurement:

    • Add Glucose (0–20 mM) to the cell.[1]

    • Run Differential Pulse Voltammetry (DPV) for higher sensitivity.[1]

    • Result: The reduction peak current (

      
      ) will decrease or shift anodically as the bulky sugar binds to the boronic acid, hindering electron transfer or altering the solvation shell of the nitro group.[1]
      
Workflow Diagram

ElectroChem cluster_prep Sensor Fabrication cluster_measure Measurement Mix Mix 3M5NPBA with Chitosan/Nafion Cast Drop Cast on Carbon Electrode Mix->Cast Dry Dry & Condition (PBS pH 7.4) Cast->Dry Baseline Baseline DPV (-NO2 Reduction Peak) Dry->Baseline AddSugar Add Carbohydrate (Glucose/Fructose) Baseline->AddSugar Signal Signal Change (Current Decrease/Shift) AddSugar->Signal Signal->Baseline Acid Wash (Regeneration)

Figure 2: Electrochemical workflow utilizing the redox activity of the nitro-substituent.[1]

Critical Considerations & Troubleshooting

Selectivity (The Glucose vs. Fructose Challenge)

Monoboronic acids, including 3M5NPBA, inherently bind Fructose tighter than Glucose (


).[1]
  • Solution: To sense Glucose selectively, use a two-receptor array or incorporate the sensor into a hydrogel that utilizes the "Glucose-Bisboronate" sandwich effect (requiring two boronic acid units properly spaced).[1]

Interference
  • Lactate: Can bind boronic acids but usually with lower affinity than sugars.[1]

  • pH Fluctuations: Since binding is pH-dependent, ensure the sample is buffered.[1] If measuring in whole blood, a ratiometric approach (using a pH-sensitive reference) is recommended.[1]

Solubility

The 3-Methyl group increases hydrophobicity.[1]

  • Issue: Ligand leaching from the electrode.

  • Fix: Use a hydrophobic binder (PVC/Nafion) rather than simple physical adsorption.[1] The methyl group actually helps anchor the molecule in these hydrophobic matrices.[1]

References

  • Mechanism of Boronic Acid-Sugar Binding: Brooks, W. L., & Sumerlin, B. S. (2016).[1] Biosensors based on boronic acid-modified polymeric materials.[1] Chemical Reviews.[1]

  • Nitro-Group pKa Modulation: Mulla, H. R., Agard, N. J., & Basu, A. (2004).[1] 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][5]

  • Alizarin Red S (ARS) Assay Protocol: Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid-diol complexation. Tetrahedron.[1] [1]

  • Electrochemical Sensing with Nitro-PBA: Liu, S., et al. (2011).[1] Electrochemical and optical sugar sensors based on phenylboronic acid and its derivatives.[1][6] Materials Science and Engineering: C. [1]

Sources

reaction conditions for coupling with sterically hindered aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of Sterically Hindered Aryl Halides

Executive Summary

The coupling of sterically hindered aryl halides—specifically those with ortho-substituents (e.g., mesityl, 2,6-disubstituted rings)—remains a significant bottleneck in drug discovery. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) or simple bis-phosphine systems frequently fail due to the inability of the catalyst to undergo oxidative addition (OA) or, conversely, to facilitate reductive elimination (RE) from a crowded metal center.

This guide details the "Monoligated Strategy" using dialkylbiaryl phosphines (Buchwald ligands) and bulky N-Heterocyclic Carbenes (NHCs). We provide validated protocols for synthesizing tetra-ortho-substituted biaryls (Suzuki-Miyaura) and coupling hindered anilines (Buchwald-Hartwig), emphasizing the use of G3/G4 precatalysts and PEPPSI systems to ensure reproducibility.

Mechanistic Insight: The "Cone Angle" Paradox

To couple hindered substrates, the catalyst must thread a needle. It must be electron-rich enough to activate a crowded C-X bond (Oxidative Addition) yet bulky enough to force the product off the metal (Reductive Elimination).

  • The Failure of Conventional Ligands: Standard ligands like PPh

    
     or dppf form bis-ligated complexes (
    
    
    
    ). These are too sterically crowded to allow a bulky aryl halide to approach the Pd center.
  • The Monoligated Solution: Bulky ligands (e.g., SPhos, IPr) possess a large percent buried volume (%

    
    ). They enforce a 12-electron monoligated Pd(0) species (
    
    
    
    )
    . This highly reactive, "unsaturated" species is the only catalytic engine capable of accepting a hindered electrophile.
Figure 1: The Monoligated Catalytic Cycle

This diagram illustrates the critical


 pathway required for hindered substrates.

CatalyticCycle PreCat Pd Precatalyst (G3/G4 or PEPPSI) ActivePd Active Species [L-Pd(0)] (12-electron) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting for Hindered Ar-X) ActivePd->OxAdd + Ar-X (Hindered) OffCycle Inactive Dimers [L-Pd-Pd-L] ActivePd->OffCycle Low Steric Bulk (Ligand Dependent) PdArX [L-Pd(II)-Ar-X] OxAdd->PdArX TransMet Transmetallation/Base (+ Nucleophile) PdArX->TransMet RedElim Reductive Elimination (Formation of C-C/C-N) TransMet->RedElim Pd(II) Complex RedElim->ActivePd Regenerates L-Pd(0) OffCycle->ActivePd

Caption: The cycle relies on the stability of the L-Pd(0) species. Insufficient ligand bulk leads to inactive dimer formation (gray node).

Strategic Ligand Selection

Do not screen randomly. Select ligands based on the specific steric demand and the nature of the nucleophile.

Ligand ClassSpecific LigandPrimary ApplicationMechanism of Action
Biaryl Phosphine SPhos Suzuki: Tetra-ortho-biaryls.[1]Methoxy group on backbone stabilizes Pd(II); extreme bulk promotes RE.
Biaryl Phosphine XPhos Suzuki/Buchwald: General hindered coupling (esp. Chlorides).[1][2][3][4][5][6][7]High electron density facilitates OA of unreactive chlorides.
Biaryl Phosphine RuPhos Buchwald: Secondary amines, hindered halides.Prevents

-hydride elimination; excellent for secondary amines.
Biaryl Phosphine BrettPhos Buchwald: Primary amines, hindered halides.Highly selective for primary amines; prevents over-arylation.
NHC PEPPSI-IPent Suzuki/Negishi: Extreme steric bulk.Flexible "throw-away" pyridine ligand; superior to IPr for tetra-ortho cases.

Protocol A: C-N Coupling (Buchwald-Hartwig)

Target: Coupling 2,6-dimethylbromobenzene (hindered halide) with a primary amine.

Rationale

We utilize BrettPhos Pd G4 . The G4 precatalyst contains a methylated biphenyl backbone that ensures rapid, irreversible activation to Pd(0) even at mild temperatures, preventing the induction periods common with Pd(OAc)


 + Ligand mixtures.
Materials
  • Catalyst: BrettPhos Pd G4 (0.5 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Temperature: 80 °C – 100 °C

Step-by-Step Procedure
  • Preparation: Inside a glovebox or using strict Schlenk technique, add the aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.01 mmol, 1 mol%) to a reaction vial equipped with a stir bar.

    • Note: If the amine is a liquid, add it after the solvent outside the glovebox via syringe.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x).[7] Inject anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

  • Reaction: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (1000 rpm).

    • Why? Mass transfer is critical in heterogeneous mixtures (NaOtBu is not fully soluble).

  • Monitoring: Monitor by LC-MS or GC-FID at 1 hour. Hindered substrates may require up to 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via column chromatography.

Protocol B: C-C Coupling (Suzuki-Miyaura)

Target: Synthesis of tetra-ortho-substituted biaryls (e.g., 2,6-dimethylphenyl boronic acid + 2,6-dimethylbromobenzene).

Rationale

We utilize Pd-PEPPSI-IPent or SPhos Pd G4 . The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is robust and air-stable.[4][5] The "IPent" variant is bulkier than the standard "IPr," providing the necessary steric crowding to force the reductive elimination of the two twisted aryl rings.

Materials
  • Catalyst: Pd-PEPPSI-IPent (1.0 – 3.0 mol%)

  • Base: KOH (3.0 equiv) or K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1)

  • Temperature: 60 °C – 100 °C

Step-by-Step Procedure
  • Degassing (Critical): Sparge the Dioxane and Water separately with Argon for 20 minutes before mixing. Oxygen is the primary killer of the active catalytic species in Suzuki couplings.

  • Assembly: To a reaction vial, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 - 2.0 equiv), and Base (KOH, 3.0 mmol).

    • Tip: Use excess boronic acid. Protodeboronation is faster for hindered boronic acids due to steric strain.

  • Catalyst Addition: Add Pd-PEPPSI-IPent (2 mol%).

  • Reaction: Add the solvent mixture (4 mL total). Seal and heat to 80 °C.

  • Optimization: If conversion stalls, add a second portion of boronic acid (0.5 equiv) and catalyst (0.5 mol%) after 4 hours.

Troubleshooting & Decision Logic

Use this flowchart to navigate reaction failure.

Figure 2: Reaction Optimization Logic

Guidance for when the standard protocols yield <50% conversion.

OptimizationLogic Start Reaction Stalled? CheckSM Check Starting Material Start->CheckSM Dehal Dehalogenation Observed? (Protodehalogenation) CheckSM->Dehal Side Product NoRxn No Reaction? (SM Intact) CheckSM->NoRxn Only SM Sol1 Reduce Temp Switch to RuPhos (Slower RE) Dehal->Sol1 Reductive Elim Too Slow Sol2 Increase Temp (>100C) Switch to PEPPSI-IPent (Boost OA) NoRxn->Sol2 Oxidative Add Too Slow Sol3 Check O2 exclusion Switch to G4 Precatalyst NoRxn->Sol3 Catalyst Death

Caption: Distinguishing between catalyst death (No Rxn) and pathway errors (Dehalogenation) is key to optimization.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Effective Catalyst for the Selective Cross-Coupling of Secondary Alkyl Zinc Halides." Chemistry – A European Journal, 2012.

  • Hazari, N., et al. "Rational Design of Pd Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2019.

  • Nolan, S. P., et al. "Room-Temperature Synthesis of Tetra-ortho-substituted Biaryls by NHC-Catalyzed Suzuki-Miyaura Couplings." Chemistry – A European Journal, 2011.

  • Sigma-Aldrich. "PEPPSI™-IPent for Demanding Cross-Coupling Reactions." Technical Application Note.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing (3-Methyl-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: The "Ate" Complex Trap

User Issue: "My Suzuki coupling failed. I observe significant amounts of 1-methyl-3-nitrobenzene (reduced byproduct) and low conversion to the biaryl product."

Root Cause Analysis

The failure of (3-Methyl-5-nitrophenyl)boronic acid is driven by the strong electron-withdrawing nature of the nitro (


) group. While the methyl group provides weak donation, the nitro group dominates the electronic landscape.
  • Lewis Acidity: The electron deficiency makes the boron atom highly Lewis acidic. In the presence of base (hydroxide, carbonate, or alkoxide), it rapidly forms the tetrahedral trihydroxyboronate anion (the "ate" complex).

  • Ipso-Protonation: Unlike electron-rich boronic acids, this specific "ate" complex is prone to protodeboronation . The carbon-boron (

    
    ) bond breaks, and a proton from the solvent (usually water) attacks the ipso-carbon.
    
  • Outcome: The boron moiety is lost as boric acid, leaving you with the reduced arene (nitrobenzene derivative) rather than the coupled product.

Mechanism of Failure

The following diagram illustrates the pathway you must interrupt to save your reaction.

Protodeboronation Substrate (3-Methyl-5-nitrophenyl) boronic acid AteComplex Tetrahedral Boronate (Ate Complex) Substrate->AteComplex Fast Equilibrium Base Base (OH-) Base->AteComplex TS Transition State (Ipso-Protonation) AteComplex->TS + H2O (Proton Source) Product Coupled Biaryl (Desired) AteComplex->Product Pd Catalyst (Slow) Decomp 1-Methyl-3-nitrobenzene (Byproduct) TS->Decomp C-B Cleavage

Figure 1: The "ate" complex is the fork in the road. In the presence of water and electron-withdrawing groups, the path to decomposition (red) is often kinetically favored over transmetalation (dotted).

Troubleshooting Guide (FAQ)

Q1: I switched to the Pinacol ester, but it still decomposed. Why? A: Pinacol esters are not a magic bullet. Under the basic, aqueous conditions of a standard Suzuki coupling, the pinacol ester hydrolyzes back to the boronic acid in situ. Once hydrolyzed, it faces the exact same protodeboronation pathway described above.

  • Fix: You must prevent the accumulation of the "ate" complex, not just mask the starting material.

Q2: Can I just add more boronic acid? A: This is a "brute force" approach that rarely works for this substrate. The decomposition byproduct (nitrobenzene) can coordinate to the Palladium catalyst, potentially poisoning it or competing for ligation, further slowing the desired reaction.

Q3: What is the single most effective change I can make today? A: Remove water. Switch to an anhydrous base system. If there is no proton source (


, alcohols), protodeboronation cannot occur via the hydrolytic mechanism.

Recommended Protocols

Protocol A: The "Anhydrous" Fix (High Turnover)

Best for: Standard synthesis when MIDA boronates are not available.

This protocol uses anhydrous Tribasic Potassium Phosphate (


) and a highly active Buchwald precatalyst to ensure transmetalation happens faster than decomposition.

Reagents:

  • Substrate: (3-Methyl-5-nitrophenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1 - 3 mol%)

  • Base: Finely ground, anhydrous

    
     (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Step-by-Step:

  • Drying: Flame-dry your reaction vial and stir bar. Cool under Argon/Nitrogen.

  • Solvent Prep: Ensure Dioxane is distilled over Sodium/Benzophenone or sourced from a fresh Sure/Seal™ bottle. Strictly exclude water.

  • Charging: Add the aryl halide (1.0 equiv), boronic acid, base, and precatalyst to the vial inside a glovebox or under a strong counter-flow of inert gas.

  • Reaction: Add solvent.[1] Seal the vial with a PTFE-lined cap.

  • Heating: Heat to 80–100 °C .

    • Note: Do not use room temperature; while intuitive to "be gentle," higher temperatures favor the high-energy barrier of transmetalation over the lower barrier of decomposition in anhydrous systems.

Protocol B: The MIDA Boronate "Slow Release" (The Gold Standard)

Best for: Scale-up or when Protocol A fails.

MIDA (N-methyliminodiacetic acid) boronates are


-hybridized, meaning the boron p-orbital is occupied. They cannot form the "ate" complex and are immune to protodeboronation until hydrolyzed. By slowly hydrolyzing them, you keep the concentration of the unstable boronic acid low, funneling it directly into the catalytic cycle.

Part 1: Synthesis of the MIDA Boronate

  • Combine (3-Methyl-5-nitrophenyl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in Toluene:DMF (10:1).

  • Reflux with a Dean-Stark trap to remove water (2–4 hours).

  • Concentrate and recrystallize (usually from Acetone/Ether). The resulting solid is air-stable.

Part 2: The Coupling

  • Mix: Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv),

    
     (7.5 equiv).[2]
    
  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

  • Solvent: Dioxane:Water (5:1). Yes, water is used here, but the release is controlled.

  • Run: Heat at 60 °C. The MIDA ester slowly hydrolyzes, releasing the active species which is immediately consumed by the catalyst.

Stability & Decision Matrix

Comparative Stability Data

Species Stability in Base/Water Stability in Anhydrous Base Suitability for Nitro-Aryl Coupling
Free Boronic Acid < 10 mins (Rapid Decomp) Moderate Low (Requires Protocol A)
Pinacol Ester < 30 mins (Hydrolyzes) Moderate Low
MIDA Boronate Indefinite (Stable) High High (Protocol B)

| Trifluoroborate | High | High | Medium (Solubility issues) |

Workflow Decision Tree Use this logic flow to select your experimental path.

OptimizationStrategy Start Start: (3-Methyl-5-nitrophenyl) boronic acid Check1 Is the Aryl Halide Sterically Hindered? Start->Check1 PathA Protocol A: Anhydrous SPhos/XPhos Check1->PathA No (Standard) PathB Protocol B: Convert to MIDA Boronate Check1->PathB Yes (Slow Coupling) ResultA Did Protocol A work? PathA->ResultA Success Isolate Product PathB->Success ResultA->PathB No (Decomposition observed) ResultA->Success Yes

Figure 2: Start with Anhydrous conditions (Path A). If the coupling is slow due to sterics, the boronic acid will decompose before reacting. In that case, switch to MIDA (Path B).

References

  • Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007).[3][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Anhydrous Base Efficacy: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Technical Support Center: Suzuki Coupling with Nitrophenylboronic Acids

[1]

Status: Active Ticket ID: NITRO-SUZUKI-ERR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Nitro Trap"

Welcome to the troubleshooting center for one of the most deceptively difficult substrates in cross-coupling chemistry: Nitrophenylboronic acids .

Many researchers assume that because nitro groups are electron-withdrawing groups (EWGs), they should facilitate the reaction by activating the ring. While EWGs do activate aryl halides for oxidative addition, they have the opposite effect on boronic acids.

The Core Problem: The strong electron-withdrawing nature of the nitro group (especially in ortho or para positions) pulls electron density away from the carbon-boron bond. This makes the C-B bond highly susceptible to heterolytic cleavage by base (hydrolysis), a process known as protodeboronation .[1]

Your reaction is a kinetic race: Transmetallation (Product) vs. Protodeboronation (Waste) . If your catalyst is too slow, or your base is too aggressive, the boronic acid decomposes into nitrobenzene before it ever finds the palladium.

Diagnostic Workflow

Use this decision tree to diagnose your specific failure mode.

TroubleshootingFlowStartStart: Reaction FailedAnalyzeAnalyze Crude Mixture (NMR/GCMS)Start->AnalyzeResult1Boronic Acid Gone,Nitrobenzene PresentAnalyze->Result1Major ProductResult2Boronic Acid Intact,Halide IntactAnalyze->Result2No ConversionResult3Homocoupling Product(Biaryl) PresentAnalyze->Result3DimerizationSol1ISSUE: ProtodeboronationSOL: Switch to Anhydrous Conditionsor MIDA BoronatesResult1->Sol1Sol2ISSUE: Catalyst InactivitySOL: Switch to SPhos/XPhosor Pd-PEPPSIResult2->Sol2Sol3ISSUE: Oxidative HomocouplingSOL: Degas thoroughly,Reduce Catalyst LoadingResult3->Sol3

Figure 1: Diagnostic decision tree for failed Suzuki couplings involving electron-deficient boronic acids.

Common Issues & Solutions (Q&A)

Issue 1: Rapid Protodeboronation (The "Disappearing" Reagent)

User Question: I am coupling 4-nitrophenylboronic acid with an aryl bromide using Pd(PPh3)4 and Na2CO3 in Toluene/Water. After 2 hours, the boronic acid is completely gone, but I only have 10% product. The major byproduct is nitrobenzene.[1] Why?

Technical Analysis: You are witnessing base-catalyzed protodeboronation .[1] The mechanism proceeds as follows:

  • The base (OH⁻ or CO3²⁻) attacks the boron atom, forming a boronate "ate" complex.

  • Because the nitro group stabilizes the resulting carbanion, the C-B bond breaks spontaneously.

  • The aryl ring is protonated by water, destroying your reagent.

Corrective Action:

  • Eliminate Water: Switch to Anhydrous Conditions . Water is the proton source.[1][2] Use anhydrous dioxane or toluene.

  • Change the Base: Switch to Anhydrous Fluoride Sources (CsF or KF). Fluoride activates the boron for transmetallation without being strong enough to rapidly cleave the C-B bond in the absence of water [1].

  • Change the Boron Source: If the acid is too unstable, use a MIDA Boronate .[3] These release the active boronic acid slowly (slow-release strategy), keeping the concentration low enough to react with Pd but not high enough to aggregate and decompose [2].[1]

Issue 2: Catalyst Stagnation

User Question: I switched to anhydrous conditions, but now the reaction is extremely slow. I'm using PdCl2(dppf).

Technical Analysis: By removing water/strong base, you slowed down the decomposition, but you also slowed down the transmetallation step. Standard ligands like dppf or PPh3 are often too slow for electron-deficient boronic acids. The catalyst rests as the oxidative addition adduct (Ar-Pd-X) and waits too long for the boron nucleophile.

Corrective Action: You need a ligand that accelerates transmetallation and reductive elimination.

  • Recommendation: Switch to Buchwald Ligands (Dialkylbiarylphosphines), specifically SPhos or XPhos .

  • Why: These bulky, electron-rich ligands facilitate the formation of the active monoligated Pd(0) species and dramatically accelerate the catalytic turnover, allowing the cross-coupling to outcompete decomposition [3].

Issue 3: The Ortho-Nitro Nightmare

User Question: My reaction works for 4-nitrophenylboronic acid, but 2-nitrophenylboronic acid fails completely. Is the position that important?

Technical Analysis: Yes. 2-Nitrophenylboronic acid is the "boss fight" of Suzuki coupling.

  • Sterics: The ortho-nitro group physically blocks the approach of the palladium center during transmetallation.

  • Chelation: The nitro group can coordinate to the palladium, creating a stable but inactive "resting state" (catalyst poisoning).

  • Electronic Instability: The ortho-EWG effect maximizes the rate of protodeboronation.

Corrective Action:

  • High Temperature/High Activity: You must use a hyper-active catalyst system like Pd(OAc)2 + SPhos (1:2 ratio) or Pd-PEPPSI-IPr .

  • Boronic Ester: Do not use the free acid. Convert it to the Pinacol Ester or MIDA Boronate immediately. The ester inhibits the formation of the hydrolytic "ate" complex [4].

Optimized Experimental Protocols

Do not rely on generic "Suzuki" conditions. Use these specific protocols for nitro-substituted substrates.

Protocol A: The "Speed Run" (For 3- or 4-Nitrophenylboronic Acids)

Best for substrates where protodeboronation is moderate.

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

  • Solvent: Toluene / Water (10:1 ratio). Note: Keep water volume low.

  • Base: K₃PO₄ (2.0 equiv).

  • Temp: 100°C (Pre-heat the block; do not ramp slowly).

  • Execution: Mix Pd and Ligand in solvent for 5 mins under Argon to form the active catalyst before adding the boronic acid.

Protocol B: The "Anhydrous" (For 2-Nitrophenylboronic Acid / Highly Unstable)

Best for ortho-substituted or extremely fragile acids.

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%).

  • Solvent: Anhydrous 1,4-Dioxane (Degassed).

  • Base: CsF (2.5 equiv) or Anhydrous K₃PO₄ .

  • Additives: 4Å Molecular Sieves (optional, to ensure dryness).

  • Temp: 100°C.

Protocol C: The MIDA Solution (The "Fail-Safe")

Use when Method A and B fail.

  • Reagent: Synthesize or buy the MIDA Boronate of your nitro-arene.

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

  • Solvent: THF / Water (10:1).

  • Base: K₃PO₄ (5.0 equiv).

  • Mechanism: The base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid at a rate that matches the catalyst turnover.

Comparative Data: Ligand Performance

The following table summarizes typical yields for the coupling of 2-nitrophenylboronic acid with 4-bromoanisole (a difficult pairing due to electronics).

Ligand SystemBase/SolventYield (%)Primary Failure Mode
Pd(PPh₃)₄ Na₂CO₃ / DME / H₂O< 5%Massive Protodeboronation
Pd(dppf)Cl₂ K₂CO₃ / Dioxane / H₂O15-20%Slow conversion, decomposition
Pd(OAc)₂ / SPhos K₃PO₄ / Toluene / H₂O88-95% Success (Fast turnover)
Pd-PEPPSI-IPr K₂CO₃ / Dioxane80-85%Success (Stable NHC ligand)

Visualizing the Mechanism

Understanding the "Race Condition" is vital. The diagram below illustrates the kinetic competition.

ReactionPathwayFigure 2: The Kinetic Race. To win, k_trans must be >> k_debor. Bulky ligands increase k_trans.SubstrateNitrophenylboronic Acid(EWG destabilitzed)AteComplexBoronate 'Ate' Complex(Activated)Substrate->AteComplex + BaseBaseBase (OH- / F-)Base->AteComplexTransmetallationTransmetallation to Pd(Rate: k_trans)AteComplex->Transmetallation Requires Active Catalyst(SPhos/XPhos)HydrolysisC-B Bond Cleavage(Rate: k_debor)AteComplex->Hydrolysis Spontaneous ifNitro group presentProductDesired Biaryl ProductTransmetallation->ProductWasteNitrobenzene (Waste)Hydrolysis->Waste

References

  • Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4]

  • MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[4]

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]

  • Anhydrous/Fluoride Conditions: Kassel, J. A., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Letters.

purification strategies for polar biaryl products from Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Biaryl Suzuki Products Ticket ID: SZK-PUR-001 Status: Open Agent: Senior Application Scientist

Welcome to the Purification Support Center

You have reached the Tier 3 Technical Support guide for Suzuki-Miyaura cross-coupling purification. We understand your frustration: your biaryl product is polar, likely heteroaromatic, and currently trapped in a matrix of palladium black, phosphine oxides, and stubborn boronic impurities.

This guide is not a textbook; it is a troubleshooting workflow designed to rescue your compound.

Part 1: The "Black Rain" (Palladium Remediation)

Q: My crude product is dark/black, and simple filtration didn't fix it. How do I get the Pd ppm down to API standards (<10 ppm)?

A: The "black" color is colloidal palladium (Pd(0)), which is notoriously difficult to filter because it passes through Celite. Furthermore, soluble Pd(II) complexes will track with your polar product during chromatography. You need a Chemisorption Strategy , not just physical filtration.

The Protocol: Thiol-Based Scavenging

Functionalized silica (Thiol or DMT) is superior to activated carbon for polar biaryls because it prevents product adsorption (yield loss).

  • Dissolution: Dissolve crude mixture in THF or EtOAc (10 mL/g).

  • Loading: Add 3-Mercaptopropyl ethyl sulfide silica (SiliaMetS® Thiol) or similar scavenger resin.

    • Ratio: 0.5 equivalents relative to the Pd loading (or 50% w/w of crude mass if Pd content is unknown).

  • Incubation: Stir at 40°C for 4 hours. Crucial: Room temperature stirring is often too slow for stable Pd-phosphine complexes.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Validation: The filtrate should be significantly lighter.

Q: I cannot afford expensive resins. What is the "poor man's" alternative?

A: Use the Cysteine Wash method. It utilizes the high affinity of sulfur for Pd but keeps the scavenger in the aqueous phase.

  • Dissolve crude in EtOAc.

  • Wash with a 10% aqueous solution of N-Acetylcysteine (NAC) adjusted to pH 7-8 with NaOH.

  • The Pd-NAC complex is water-soluble and will migrate to the aqueous layer (often turning it dark red/brown).

Part 2: The "Sticky" Situation (Chromatography Troubleshooting)

Q: My product "streaks" or "tails" on silica gel (Rf 0.1 to 0.5 smear). I'm losing mass and purity.

A: This is caused by the interaction between the basic nitrogen in your biaryl (e.g., pyridine, pyrimidine) and the acidic silanol groups (Si-OH) on the silica surface. You must Deactivate the Silica .

Troubleshooting Workflow
SymptomDiagnosisSolution Strategy
Broad Tailing Basic N interacting with Si-OHAmine Modifier: Add 1% Et3N or 1% NH4OH to your mobile phase.[1]
Stuck at Baseline Product too polar for Normal PhasePhase Switch: Switch to C18 (Reverse Phase) or Alumina (Neutral/Basic).[1]
Poor Solubility Product precipitates on columnSolid Load: Dissolve in MeOH/DCM, adsorb on silica, evaporate, and dry load.
The "DCM/MeOH/NH3" Golden Mix

For highly polar basic biaryls, standard Hex/EtOAc fails. Use this gradient:

  • Solvent A: DCM

  • Solvent B: 10:1 MeOH:NH4OH (conc.)

  • Gradient: 0% to 20% B in A.

  • Why: The ammonia competes for the silanol sites, allowing your product to elute as a sharp band.

Part 3: The "Boron Ghost" (Byproduct Removal)

Q: I see a persistent impurity in NMR (approx. 1.2 ppm) that co-elutes with my product. It looks like pinacol.

A: This is likely the Pinacol Boronate ester of your starting material or a byproduct. Pinacol esters are surprisingly stable to chromatography and invisible in UV if the aryl group is lost.

The Protocol: Oxidative Workup

Do not rely on chromatography. Destroy the boron species chemically before the column.

  • Quench: After the reaction is complete, cool to RT.

  • Oxidize: Add 30% H2O2 (aq) (approx. 1 mL per mmol of boronate) and NaOH (1M) .

  • Stir: 30 minutes.

    • Mechanism:[2] This converts unreacted Aryl-Bpin to Aryl-OH (phenol) and free pinacol.

  • Partition:

    • The Phenol (byproduct) becomes a phenoxide anion (water-soluble) in NaOH.

    • The Pinacol (alcohol) is water-soluble.

    • Your Biaryl Product stays in the organic layer.[3]

  • Wash: Extract with EtOAc/Brine. The boron ghosts are gone.

Part 4: Visualization & Logic Maps

Workflow 1: Purification Strategy Decision Tree

Use this logic gate to determine your stationary phase.

PurificationStrategy Start Crude Biaryl Product SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck BasicityCheck Does it contain Basic N (Pyridine, Imidazole)? SolubilityCheck->BasicityCheck Yes ReversePhase Reverse Phase (C18) (H2O/MeCN + 0.1% Formic Acid) SolubilityCheck->ReversePhase No (Polar/Water Soluble) NormalPhase Normal Phase Silica (Hex/EtOAc) BasicityCheck->NormalPhase No (Neutral/Acidic) ModifiedSilica Silica + 1% Et3N or NH3 (DCM/MeOH) BasicityCheck->ModifiedSilica Yes (Mildly Basic) Alumina Neutral Alumina (Avoids Silanol interaction) BasicityCheck->Alumina Yes (Highly Basic/Sensitive)

Caption: Decision matrix for selecting stationary phases based on solubility and basicity.

Workflow 2: Palladium Removal Logic

PdRemoval Crude Crude Reaction Mixture Filter Celite Filtration (Removes Bulk Solids) Crude->Filter ColorCheck Is filtrate dark/black? Filter->ColorCheck Scavenger Add Thiol-Silica (50% w/w, 40°C, 4h) ColorCheck->Scavenger Yes (High Value/Small Scale) Wash NAC Wash (N-Acetylcysteine, pH 8) ColorCheck->Wash Yes (Large Scale/Cost Sensitive) FinalFilter Fine Filtration (0.45 micron) ColorCheck->FinalFilter No (Pale Yellow) Scavenger->FinalFilter Wash->FinalFilter

Caption: Step-by-step workflow for reducing Palladium content to API limits.

References & Authoritative Grounding

  • Palladium Scavenging Efficiency:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Source:

  • Boronic Acid Removal Strategies:

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Source:

  • Chromatography of Heterocycles:

    • Reich, H. J. (2018). Winnowing the Chaff: How to Purify Organic Compounds. University of Wisconsin-Madison Chemistry Guides.

    • Source:

  • Oxidative Workup Protocols:

    • Michaudel, Q., & Ishihara, Y. (2016). Scalable Synthesis of Boronic Acids and Esters. Encyclopedia of Reagents for Organic Synthesis.

    • Source:

Sources

improving yields in Suzuki reactions with electron-poor boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yields with Unstable Boronic Acids

Introduction: The "Race Against Time"

If you are reading this, you are likely facing the "Protodeboronation Paradox." You are trying to couple an electron-poor boronic acid (e.g., 2,6-difluorophenyl, 2-pyridyl, or polyfluorinated aryl), but your yields are low, and you are recovering the de-boronated arene (Ar-H) rather than the coupled product.

The Core Problem: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center. Under the basic conditions required for Suzuki coupling, this accelerates the hydrolytic cleavage of the C-B bond (protodeboronation).[1]

The Reality: You are in a kinetic race. You must force the Transmetallation step (coupling) to occur faster than the Protodeboronation step (decomposition).

Module 1: Diagnostics & Mechanism

Q: How do I confirm that protodeboronation is my actual problem?

A: Analyze your crude reaction mixture via GC-MS or 1H NMR immediately after the reaction stalls.

  • Symptom: Disappearance of the boronic acid starting material.

  • Marker: Presence of the reduced arene (Ar-H). Example: If using 2,6-difluorophenylboronic acid, look for 1,3-difluorobenzene.

  • False Positive Check: If the boronic acid is still present but the halide is untouched, your catalyst is inactive (oxidative addition failure), not decomposing.

The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The diagram below illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

Suzuki_Competition Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Boronic Electron-Poor Boronic Acid Boronate Boronate Anion (Activated) Boronic->Boronate Base (OH-) Boronate->TransMet Productive Path Decomp Decomposed Arene (Ar-H) Boronate->Decomp Protodeboronation (Hydrolysis)

Figure 1: The Kinetic Competition. For electron-poor substrates, the red dashed path (decomposition) often outcompetes the green path (transmetallation).

Module 2: Catalyst Engineering (The "Speed" Solution)

Q: Can I fix this just by changing the ligand?

A: Often, yes. The goal is to accelerate the transmetallation step so it consumes the boronate before it decomposes.

  • Stop using:

    
     or 
    
    
    
    . These are too slow for unstable boronates.
  • Start using: Bulky, electron-rich Buchwald dialkylbiaryl phosphines or NHC ligands.

Recommended Catalyst Systems
Ligand / CatalystWhy it worksBest For
XPhos / XPhos Pd G4 Extremely bulky; creates a monolithic Pd species that accelerates reductive elimination and transmetallation.Polyfluorinated aryls, general unstable substrates.
SPhos High turnover frequency; specifically optimized for heteroaryl boronic acids.2-Pyridyl, 2-Pyrimidyl boronic acids.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligand. Highly stable and promotes difficult transmetallations.Sterically hindered electron-poor couplings.

Protocol 1: High-Speed Coupling with XPhos Pd G4

  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1). Note: Water is necessary for the boroxine-to-boronic acid equilibrium, but keep it minimal.

  • Base:

    
     (0.5 M aqueous solution). Avoid strong bases like NaOH or alkoxides.
    
  • Temp: 40°C - 60°C. Do not overheat; high heat accelerates deboronation.

  • Time: 30 mins - 2 hours. (If it hasn't worked by then, it likely won't).

Module 3: Reagent Engineering (The "Shield" Solution)

Q: The catalyst switch didn't work. What now?

A: If the boronic acid is decomposing too fast for any catalyst, you must switch to a "Protected" boron source.

Option A: MIDA Boronates (Slow Release)

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to hydrolysis. They release the active boronic acid slowly under basic conditions, keeping the standing concentration of the unstable species low (preventing second-order decomposition pathways).

  • Mechanism: Base hydrolyzes the MIDA ester

    
     Slow release of 
    
    
    
    
    
    Immediate consumption by Pd.
  • Key Reference: Gillis & Burke demonstrated this for 2-pyridyl boronates [1].

Option B: Potassium Organotrifluoroborates (Molander Salts)

These are air-stable salts (


). They are less prone to protodeboronation than free boronic acids and hydrolyze slowly to the active species in situ.
  • Key Reference: Molander & Ellis established these as superior surrogates for unstable boronic acids [2].

Module 4: Environment Engineering (The "Anhydrous" Solution)

Q: Can I run this without water to stop hydrolysis?

A: Yes, but standard boronic acids need water to activate. To run anhydrously, you must use a Fluoride-Activated cycle.

The Logic: Fluoride (


) binds to the boron center, creating a reactive boronate species (

) capable of transmetallation without the presence of water/hydroxide, shutting down the hydrolysis pathway.

Protocol 2: Anhydrous Fluoride Activation

  • Substrates: Highly fluorinated phenylboronic acids (e.g., pentafluorophenyl).[2]

  • Solvent: Anhydrous Dioxane or Toluene.[3]

  • Base/Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv).

  • Additives: Silver Oxide (

    
    ) (1.0 equiv) can sometimes assist, though CsF alone is often sufficient [3].
    
  • Procedure:

    • Flame-dry glassware.

    • Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), CsF (3.0 equiv), and Pd catalyst (e.g.,

      
       or XPhos Pd G4).
      
    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent.[4]

    • Heat to 80-100°C.

Troubleshooting Decision Tree

Follow this logic flow to determine your next experiment.

DecisionTree Start Low Yield with Electron-Poor Boronic Acid CheckByprod Check Crude NMR/GC: Is Ar-H (deboronated) present? Start->CheckByprod NoDecomp No: Ar-B(OH)2 remains intact CheckByprod->NoDecomp YesDecomp Yes: Ar-H is major byproduct CheckByprod->YesDecomp OxAddIssue Issue: Oxidative Addition Failure. Switch to Aryl-Iodide or use Pd-G4 precatalysts. NoDecomp->OxAddIssue LigandSwitch Step 1: Catalyst Switch Use XPhos or SPhos Pd G4. Lower Temp (40°C). YesDecomp->LigandSwitch DidItWork Did Yield Improve? LigandSwitch->DidItWork Success Success: Optimized DidItWork->Success Yes Fail Fail: Still decomposing DidItWork->Fail No SwitchSource Step 2: Change Boron Source Fail->SwitchSource MIDA Use MIDA Boronate (Slow Release Protocol) SwitchSource->MIDA BF3K Use Potassium Trifluoroborate (Molander Salt) SwitchSource->BF3K Anhydrous Use Anhydrous CsF Protocol (If MIDA unavailable) SwitchSource->Anhydrous

Figure 2: Strategic workflow for optimizing difficult Suzuki couplings.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products using MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5][6] Accounts of Chemical Research, 40(4), 275–286.[5]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society, 132(40), 14073–14075.[7]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of (3-Methyl-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for synthesizing diversely substituted biaryls in medicinal chemistry. However, its characterization presents a specific analytical challenge: the dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine).

This guide provides a comparative analysis of solvent systems and spectral signatures to distinguish the active monomer from dehydration products. Unlike standard stable organics, this compound requires specific NMR protocols to ensure the reported purity reflects the chemical potential rather than a storage artifact.

Structural Analysis & Expected Shifts

The molecule possesses a 1,3,5-substitution pattern on the benzene ring, breaking symmetry and creating three distinct aromatic proton environments.

Proton Assignment Strategy

Due to the meta-substitution pattern, the aromatic protons exhibit weak meta-coupling (


 Hz), often appearing as narrow doublets or apparent singlets depending on the resolution.
ProtonPositionElectronic EnvironmentPredicted Shift (δ ppm)*Multiplicity
H-A Ar-H (C2)Ortho to Boron, Ortho to Methyl7.70 – 7.85 Broad Singlet / Narrow Doublet
H-B Ar-H (C4)Ortho to Methyl, Ortho to Nitro8.15 – 8.30 Broad Singlet / Narrow Doublet
H-C Ar-H (C6)Ortho to Boron, Ortho to Nitro8.40 – 8.60 Broad Singlet / Narrow Doublet
Me Ar-CH3Benzylic, Meta to Nitro2.40 – 2.50 Singlet
OH B(OH)2Exchangeable8.00 – 9.50 Broad (Solvent Dependent)

*Note: Shifts are estimated based on substituent additivity rules relative to 3-nitrophenylboronic acid (CAS 13331-27-6).

Comparative Analysis: Solvent & State

The choice of solvent is not merely about solubility; it dictates the oligomeric state of the boron species.

Scenario A: CDCl3 (Chloroform-d) – Not Recommended
  • Observation: In non-polar solvents, boronic acids spontaneously dehydrate to form boroxines (cyclic trimers).

  • Spectral Signature: You will likely observe multiple sets of peaks or severe broadening. The hydroxyl protons (

    
    ) are often invisible or extremely broad due to rapid exchange and hydrogen bonding aggregation.
    
  • Risk: Misinterpreting the boroxine signals as impurities or assuming the sample is degraded when it is simply dehydrated.

Scenario B: DMSO-d6 (Dimethyl Sulfoxide-d6) – Standard
  • Observation: DMSO acts as a Lewis base, coordinating to the vacant p-orbital of the boron atom. This breaks up boroxine aggregates and stabilizes the monomeric species.

  • Spectral Signature: Sharp aromatic peaks.[1] The

    
     protons often appear as a distinct broad singlet or two singlets (if hydrogen bonding is locked) around 8.0–9.5 ppm.
    
Scenario C: DMSO-d6 + D2O (The "Hydrolysis" Protocol) – Validation Standard
  • Mechanism: Adding

    
     forces the equilibrium entirely to the free acid form (via hydrolysis) and exchanges the B-OH protons to B-OD (disappearing from the proton spectrum).
    
  • Result: This simplifies the aromatic region, collapsing any boroxine/acid mixtures into a single clean set of aromatic signals.

Visualizing the Equilibrium

The following diagram illustrates the dynamic interchange that complicates NMR analysis and how solvent choice resolves it.

BoronicEquilibrium cluster_legend Solvent Impact Acid Monomeric Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Dehydrated Artifact) Acid->Boroxine - 3 H2O (CDCl3 / Dry State) Complex DMSO-Solvated Adduct (Stabilized Monomer) Acid->Complex + DMSO (Coordination) Boroxine->Acid + D2O (Hydrolysis) CDCl3 CDCl3 promotes Boroxine formation DMSO DMSO stabilizes Monomer

Caption: Figure 1. The equilibrium between boronic acid and boroxine is solvent-dependent. DMSO stabilizes the monomer, while non-polar solvents favor the anhydride.

Recommended Experimental Protocol

To ensure authoritative characterization, follow this "Self-Validating" workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of (3-Methyl-5-nitrophenyl)boronic acid.

  • Dissolve in 0.6 mL DMSO-d6 .

  • Critical Step: If the spectrum appears complex (extra peaks), add 1 drop of D2O to the NMR tube and shake vigorously.

Step 2: Acquisition Parameters[2]
  • Relaxation Delay (D1): Set to 10 seconds . Boron nuclei have quadrupolar moments that can induce faster relaxation of attached protons, but accurate integration of the aromatic ring requires full relaxation.

  • Scans: 16–32 scans are sufficient for >95% purity samples.

Step 3: Purity Calculation

Do not integrate the B-OH peaks for purity calculations as their integral is variable due to water exchange.

  • Reference: Normalize the integral of the Methyl group (2.45 ppm) to 3.00.

  • Validation: The three aromatic protons should integrate to 1.00 each.

Troubleshooting & Impurity Profiling

Use this decision tree to interpret common spectral anomalies.

Troubleshooting Start Spectrum Acquired (DMSO-d6) CheckOH Are B(OH)2 peaks visible (8.0-9.5 ppm)? Start->CheckOH CheckSplit Are aromatic peaks split/doubled? CheckOH->CheckSplit Yes Wet Sample Wet/Exchanging (Check H2O peak at 3.33) CheckOH->Wet No (Broad/Missing) Yes Yes No No Good Pass: Monomeric Acid CheckSplit->Good No (Sharp) Mix Mixture: Acid + Boroxine CheckSplit->Mix Yes Action Action: Add D2O Wet->Action Mix->Action Action->Good Re-acquire

Caption: Figure 2. Diagnostic workflow for interpreting boronic acid spectra. The addition of D2O is the universal corrective step for ambiguity.

References

  • IUPAC Commission on Molecular Structure and Spectroscopy. (1972). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text on Boroxine-Acid equilibrium).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Sigma-Aldrich. (2024). Product Specification: (3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7).[2] Link

Sources

Comprehensive Guide: Mass Spectrometry Analysis of Biaryls Derived from (3-Methyl-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of mass spectrometry (MS) techniques for characterizing biaryls synthesized via Suzuki-Miyaura coupling using (3-Methyl-5-nitrophenyl)boronic acid (CAS: 850568-07-9).

While Electrospray Ionization (ESI) is the industry standard for polar pharmaceuticals, this guide argues that Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) often provide superior sensitivity and linearity for nitro-substituted biaryls due to their reduced dependence on proton affinity. We present experimental protocols, fragmentation mechanisms, and decision frameworks to ensure rigorous identification of these compounds.

Chemical Context & Analyte Profile

(3-Methyl-5-nitrophenyl)boronic acid is a versatile building block used to introduce a meta-substituted nitro-methyl phenyl ring into biaryl scaffolds.

  • Reaction Type: Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

  • Target Analytes: 3-Methyl-5-nitro-biaryls.

  • Physicochemical Challenge: The resulting biaryls often possess low proton affinity (due to the electron-withdrawing nitro group) and high lipophilicity . This combination makes standard ESI(+) inefficient, leading to poor ionization and potential false negatives during reaction monitoring.

Comparative Analysis: Ionization Architectures

The choice of ionization source is the single most critical variable in the analysis of these biaryls. The following table contrasts the performance of major ionization modes for a representative analyte: 3-Methyl-5-nitrobiphenyl .

Table 1: Ionization Source Performance Matrix
FeatureESI (Electrospray) APCI (Chem Ionization) APPI (Photoionization) EI (Electron Impact)
Primary Mechanism Solution-phase ion evaporationGas-phase proton transfer / Charge exchangePhoton-induced ionization / Dopant-assistedHigh-energy electron bombardment (70 eV)
Suitability for Nitro-Biaryls Low to Moderate . Requires polar functional groups on the coupling partner.High . Excellent for neutral, thermally stable aromatics.Very High . Best for highly conjugated, non-polar systems.High (GC-MS only). Gold standard for structural fingerprinting.
Sensitivity Poor for unfunctionalized biaryls.High (ng/mL range).[2]High (pg/mL range).[2]Moderate (ng/mL range).
Fragmentation Minimal (Soft ionization).Low (Soft, but thermal degradation possible).Minimal (Softest).Extensive (Hard ionization).
Matrix Tolerance Low (Susceptible to suppression).High.Very High.N/A (Gas phase separation).
Key Adducts/Ions

,

,


,

(Electron Capture)

,


Expert Insight: Why ESI Often Fails

The nitro group (


) is strongly electron-withdrawing, significantly reducing the basicity of the aromatic ring. Unless the coupling partner (the other aryl ring) contains a basic amine or acidic moiety, the molecule will struggle to accept a proton in ESI(+).
  • Recommendation: If using ESI, operate in Negative Mode . Nitro compounds can form radical anions (

    
    ) or adducts with acetate (
    
    
    
    ) if mobile phase modifiers are used.

Fragmentation Signatures & Mechanistic Logic[3][4]

Understanding the fragmentation of the (3-methyl-5-nitrophenyl) moiety is essential for confirming structural identity.

Key Fragmentation Pathways (MS/MS or EI)
  • Loss of

    
     (M - 30):  Characteristic of nitroaromatics, involving a rearrangement to a nitrite ester followed by radical cleavage.
    
  • Loss of

    
     (M - 46):  Direct cleavage of the C-N bond. This is often the base peak in MS/MS spectra.
    
  • Loss of

    
     (M - 46 - 26):  Subsequent fragmentation of the phenyl ring after nitro loss.
    
  • Tropylium Ion Formation: The methyl group can facilitate ring expansion to stable tropylium-type cations if the nitro group is lost.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channels for a generic 3-methyl-5-nitro-biaryl (


).

FragmentationPathway M Molecular Ion [M]+ or [M+H]+ M_NO [M - NO] (Rearrangement) M->M_NO - NO (30 Da) M_NO2 [M - NO2] (Phenyl Cation) M->M_NO2 - NO2 (46 Da) (Primary Pathway) M_NO->M_NO2 - O (16 Da) RingFrag Ring Fragmentation [M - NO2 - C2H2] M_NO2->RingFrag - C2H2 (26 Da)

Caption: Primary fragmentation pathways for 3-methyl-5-nitro-biaryls. The loss of NO2 (46 Da) is the diagnostic transition for MRM methods.

Experimental Protocol: Validated LC-APCI-MS Workflow

This protocol is designed for the quantification of non-polar biaryls where ESI sensitivity is insufficient.

Sample Preparation
  • Solvent: Methanol (MeOH) or Acetonitrile (ACN).[3] Avoid water for stock solutions due to low solubility.

  • Concentration: Prepare 1 mg/mL stock. Dilute to 1 µg/mL for tuning.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation in APCI).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% -> 95% B

    • 5-7 min: 95% B (Isocratic hold is crucial for hydrophobic biaryls)

  • Flow Rate: 0.4 - 0.6 mL/min (Higher flow benefits APCI nebulization).

MS Source Parameters (APCI Positive Mode)
  • Gas Temperature: 350°C (Ensures complete vaporization of the biaryl).

  • Vaporizer Temperature: 400°C.

  • Corona Current: 4-5 µA.

  • Capillary Voltage: 3000-4000 V.

  • Target Ion:

    
    .
    
    • Note: If signal is weak, switch to Negative Mode to look for

      
       (electron capture ionization), especially if the mobile phase is water-free.
      

Decision Framework: Selecting the Right Method

Use this logic flow to determine the optimal analysis path for your specific biaryl derivative.

MethodSelection Start Start: Biaryl Characterization CheckPolarity Does the coupling partner have basic/acidic groups? Start->CheckPolarity YesPolar Yes (e.g., Pyridine, Amine) CheckPolarity->YesPolar High Polarity NoPolar No (e.g., Benzene, Thiophene) CheckPolarity->NoPolar Low Polarity UseESI Use LC-ESI-MS (Pos/Neg Mode) YesPolar->UseESI CheckVolatile Is the compound volatile? NoPolar->CheckVolatile YesVolatile Yes CheckVolatile->YesVolatile NoVolatile No / Thermally Labile CheckVolatile->NoVolatile UseGC Use GC-MS (EI) Best for structural ID YesVolatile->UseGC UseAPCI Use LC-APCI-MS (High Sensitivity) NoVolatile->UseAPCI UseAPPI Alternative: LC-APPI-MS (If APCI fails) UseAPCI->UseAPPI Low Signal

Caption: Decision tree for selecting ionization techniques based on biaryl physicochemical properties.

References

  • BenchChem. (2025).[4] Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. Retrieved from

  • Chromatography Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from

  • National Institutes of Health (NIH). (2012). Detection and monitoring of PAH and oxy-PAHs by high resolution mass spectrometry: comparison of ESI, APCI and APPI source detection. Retrieved from

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[5][6][] Retrieved from

Sources

comparing reactivity of (3-Methyl-5-nitrophenyl)boronic acid vs other isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Reactivity Analysis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Focus: Reactivity, Stability, and Optimization in Suzuki-Miyaura Cross-Coupling

Executive Summary: The "Goldilocks" Isomer

(3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7 ) occupies a unique "Goldilocks" zone in the landscape of substituted arylboronic acids. Unlike its ortho-substituted isomers, which suffer from severe steric hindrance and rapid protodeboronation, and unlike its para-nitro counterparts which can suffer from excessive electronic deactivation, the 3,5-substitution pattern offers a balance of stability and accessibility.

This guide provides a data-driven comparison of this specific isomer against its structural analogs, offering optimized protocols to overcome the inherent sluggishness of electron-deficient boronic acids.

Structural & Electronic Analysis

To understand the reactivity of (3-Methyl-5-nitrophenyl)boronic acid, we must decouple the electronic effects from the steric environment.

The Hammett-Steric Matrix

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is governed by two opposing forces during the transmetalation step (the rate-determining step for electron-deficient substrates):

  • Nucleophilicity: Electron-Withdrawing Groups (EWGs) like

    
     decrease the electron density on the ipso-carbon, making the boronate less nucleophilic and slowing transmetalation.
    
  • Lewis Acidity: EWGs increase Lewis acidity at boron, facilitating the formation of the reactive "ate" complex (

    
    ), but also making the C-B bond more susceptible to hydrolytic cleavage (protodeboronation).
    
IsomerStructureElectronic Effect (

)
Steric HindrancePredicted ReactivityStability Risk
3-Methyl-5-nitro (Target) Meta, MetaHigh EWG (

)
Low (Open Ortho positions)Moderate Low-Medium
2-Methyl-5-nitroOrtho, MetaHigh EWGHigh (Ortho-Me clash)Very Low High (Protodeboronation)
4-Methyl-3-nitroPara, MetaHigh EWGLowModerate-HighLow
2-Nitro-5-methylOrtho, MetaVery High EWGVery High (Ortho-

)
Poor Critical

Key Insight: The target compound (3-Methyl-5-nitro) lacks ortho substituents. This is critical because ortho-nitro groups are notorious for accelerating protodeboronation via a concerted mechanism involving the nitro oxygen and the boron center. The 3,5-pattern avoids this intramolecular decomposition pathway.

Reactivity Benchmarking & Mechanism

The Transmetalation Bottleneck

For electron-deficient boronic acids, the transmetalation step is often sluggish.[1] The nitro group pulls density away from the Carbon-Boron bond.

  • Standard Substrates (e.g., Phenylboronic acid): Transmetalation is fast; Oxidative Addition is often rate-limiting.

  • Target Substrate (3-Methyl-5-nitro): Transmetalation becomes the bottleneck. The palladium center must wait for the nucleophilic attack of the aryl group.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for selecting this isomer over others based on synthetic requirements.

ReactivityLandscape Start Select Arylboronic Acid Isomer Ortho Ortho-Substituted (2-Me or 2-NO2) Start->Ortho If 2-position filled MetaPara Meta/Para-Substituted (3-Me-5-NO2, 4-Me-3-NO2) Start->MetaPara If 2,6-positions open StericClash Steric Hindrance Slows Pd Approach Ortho->StericClash ProtoRisk High Protodeboronation Risk (Requires Anhydrous Conditions) Ortho->ProtoRisk ElectronicEffect Electronic Deactivation (Slow Transmetalation) MetaPara->ElectronicEffect NO2 Group ResultOrtho Low Yield / High Catalyst Loading Required StericClash->ResultOrtho ProtoRisk->ResultOrtho ResultTarget Good Yield with Optimized Base/Ligand ElectronicEffect->ResultTarget Use Active Catalyst (e.g., S-Phos, dppf)

Figure 1: Decision tree highlighting the superior processability of meta/para isomers compared to ortho isomers.

Stability Profile: The Protodeboronation Threat

All electron-deficient boronic acids face the risk of protodeboronation —where the


 bond is cleaved by water/base to yield the de-borylated arene (

).


  • Mechanism: Base attacks Boron

    
     Formation of "ate" complex 
    
    
    
    Ipso-protonation by water.
  • Risk Factor for 3-Methyl-5-nitro:

    • pH Sensitivity: High. At

      
      , the concentration of the "ate" complex is high, increasing decomposition rates.
      
    • Mitigation: Avoid strong hydroxide bases (NaOH, KOH). Use carbonate (

      
      ) or phosphate (
      
      
      
      ) bases, or use a biphasic system with limited water.

Experimental Protocols

Protocol A: High-Throughput / Robust Conditions

Recommended for initial screening and scale-up.

Rationale: This protocol uses


, a robust catalyst that resists deactivation, and 

, a mild base that buffers the pH to prevent rapid protodeboronation.

Materials:

  • (3-Methyl-5-nitrophenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv, Bromide or Iodide preferred)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: Add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and

    
     (2.0 mmol) to a reaction vial.
    
  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add

    
     (0.03 mmol) quickly under inert flow.
    
  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Note: Monitor by HPLC/TLC. If protodeboronation (formation of 3-nitrotoluene) is observed, lower temperature to 60°C and extend time.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: For Sterically Challenged Partners (Buchwald Conditions)

Use if the coupling partner is bulky.

  • Catalyst:

    
     (2 mol%)
    
  • Base:

    
     (0.5 M aqueous solution)
    
  • Solvent: THF

  • Temp: 60°C (Milder temperature preserves the boronic acid).

Comparative Data Summary

The following table summarizes the expected performance of the target isomer versus common alternatives under Protocol A conditions.

Property3-Methyl-5-nitro 2-Methyl-5-nitro4-Nitrophenyl
Relative Rate (

)
1.0 (Baseline)< 0.1 (Very Slow)~ 1.2 (Faster)
Yield (Typical) 85 - 95% 20 - 40%> 95%
Major Side Product Homocoupling (minor)Protodeboronation (major)None
Solubility Good in Dioxane/THFGoodGood

Reaction Workflow Diagram

ExperimentalWorkflow cluster_0 Preparation cluster_1 Catalysis cluster_2 Purification Step1 Degas Solvents (Dioxane/H2O) Step2 Charge Solids (Ar-X, Boronic Acid, Base) Step1->Step2 Step3 Add Catalyst (Pd(dppf)Cl2) Step2->Step3 Step4 Heat 80°C (Monitor HPLC) Step3->Step4 Step5 Workup (EtOAc/Brine) Step4->Step5 Step6 Isolate Product Step5->Step6

Figure 2: Optimized experimental workflow for coupling electron-deficient boronic acids.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.

  • Sigma-Aldrich. (n.d.). (3-Methyl-5-nitrophenyl)boronic acid Product Sheet (CAS 1373354-34-7).

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

A Comparative Guide to the Stability of (3-Methyl-5-nitrophenyl)boronic Acid Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of (3-Methyl-5-nitrophenyl)boronic acid and its derivatives. Boronic acids are pivotal in modern medicinal chemistry, yet their inherent instability can pose significant challenges.[1] This document offers a blend of theoretical principles and actionable experimental protocols to enable robust stability profiling, ensuring the integrity and reliability of these valuable compounds in research and development.

Introduction: The Stability Challenge of Arylboronic Acids

Arylboronic acids, including the (3-Methyl-5-nitrophenyl)boronic acid moiety, are versatile building blocks in organic synthesis and have found increasing use as pharmacophores in drug discovery.[2][3] Their utility stems from the unique properties of the boron atom, which can form reversible covalent bonds with biological targets.[2] However, the very reactivity that makes them useful also renders them susceptible to degradation. The primary pathways of degradation—oxidation and hydrolysis—can compromise sample purity, affect reaction yields, and impact the shelf-life of active pharmaceutical ingredients (APIs).[4][5][6]

The (3-Methyl-5-nitrophenyl)boronic acid scaffold is of particular interest due to its electronic properties. The presence of a strong electron-withdrawing nitro group is known to increase the Lewis acidity of the boron center, which can influence both its reactivity and stability.[3][7] Understanding and quantifying the stability of this molecule and its derivatives is therefore not merely an academic exercise but a critical step in the drug development pipeline.

Fundamental Principles of Boronic Acid Stability

The stability of a boronic acid is not an intrinsic, immutable property but rather a dynamic interplay between its molecular structure and its chemical environment. Two primary degradation mechanisms dominate: oxidative deboronation and hydrolytic decomposition.

Oxidative Degradation

Oxidative deboronation is often the most significant stability liability, particularly under physiological conditions. The boron-carbon bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to the formation of a phenol and boric acid.[6][8][9] This process is irreversible and represents a complete loss of the parent molecule.[9]

The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by the migration of the aryl group from boron to oxygen.[8] The rate of this reaction is highly dependent on the electronic properties of the aryl ring. Electron-withdrawing substituents, like the nitro group in our topic compound, can diminish electron density on the boron, which has been shown in some contexts to enhance oxidative stability by destabilizing the transition state of the oxidation reaction.[8] However, the overall stability is a complex function of multiple factors. Intramolecular coordination, for example by an ortho-carboxyl group, can dramatically increase oxidative stability by orders of magnitude.[8][9]

Hydrolytic Stability and Boroxine Formation

In the solid state and in concentrated solutions, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][10] This is a reversible equilibrium, but it can lead to inaccurate measurements of melting points and complicate characterization.[11]

Furthermore, the C-B bond can be susceptible to protodeboronation (hydrolysis), particularly under harsh acidic or basic conditions, cleaving the boronic acid to the corresponding arene.[4] The pH of the medium is a critical factor; for instance, the stability of boronate esters, which are often used as protected forms of boronic acids, is significantly influenced by pH, with accelerated hydrolysis often observed at physiological pH.[12]

Enhancing Stability Through Derivatization: A Comparative Look at Boronic Esters

To mitigate the inherent instability of free boronic acids, they are often converted into more stable derivatives, most commonly boronic esters.[1][13] This strategy serves to protect the reactive B(OH)₂ group, facilitating purification, handling, and storage. The choice of the diol used for esterification is critical as it directly impacts the ester's stability.

Derivative Type Protecting Diol Key Stability Characteristics Cleavage Conditions
Free Boronic Acid N/AProne to oxidation and boroxine formation.[1] Susceptible to protodeboronation under harsh conditions.N/A
Pinacol Ester (Bpin) PinacolOffers good stability for purification (e.g., chromatography) but can be prone to hydrolysis.[13]Mild acidic conditions (e.g., HCl) or transesterification.[14]
MIDA Ester N-Methyliminodiacetic acidHighly stable, crystalline solids. Resistant to anhydrous cross-coupling conditions.Mild aqueous base (e.g., NaHCO₃).
Epin Ester 3,4-diethyl-hexane-3,4-diolDemonstrates enhanced stability compared to Bpin, aiding in more demanding chromatographic purifications.[13]More forcing hydrolytic conditions are often required.[13]

For (3-Methyl-5-nitrophenyl)boronic acid, conversion to a pinacol ester is a common and effective strategy for routine use. However, for applications requiring exceptional stability, a MIDA or Epin ester might be a superior alternative.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study should be systematic, subjecting the molecule to a range of stress conditions to identify potential degradation pathways and determine degradation kinetics. This process, known as forced degradation, is a cornerstone of pharmaceutical development.

Below is a logical workflow for assessing the stability of a new boronic acid derivative.

Stability_Workflow cluster_prep 1. Preparation & Characterization cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis of Stressed Samples cluster_eval 4. Data Evaluation prep Prepare high-purity samples of Boronic Acid & Derivatives char Initial Characterization (¹H, ¹¹B NMR, LC-MS, Purity) prep->char stress Subject samples to stress conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal (60°C) - Photolytic (ICH Q1B) char->stress hplc Stability-Indicating HPLC-UV/MS (Quantify parent & degradants) stress->hplc nmr ¹¹B and ¹H NMR Spectroscopy (Structural elucidation) path Identify Degradation Pathways nmr->path kinetics Determine Degradation Kinetics path->kinetics report Compile Stability Report kinetics->report Degradation_Pathways cluster_main Primary Degradation Pathways cluster_ox Oxidative Deboronation cluster_dehyd Dehydration (Solid State) A (3-Methyl-5-nitrophenyl)boronic Acid (Ar-B(OH)₂) B 3-Methyl-5-nitrophenol (Ar-OH) A->B H₂O₂/ROS D Corresponding Boroxine (ArBO)₃ A->D Heat/Conc. C Boric Acid (B(OH)₃)

Caption: Key degradation pathways for arylboronic acids.

Conclusion and Recommendations

The stability of (3-Methyl-5-nitrophenyl)boronic acid and its derivatives is a critical parameter that must be thoroughly evaluated for any application in drug development and synthesis.

  • Primary Liability : Oxidative degradation is the most significant and irreversible pathway of concern. [6][8]* Protective Strategy : Derivatization to a boronic ester (e.g., pinacol) is an effective strategy to enhance thermal and handling stability, though it does not prevent degradation via hydrolysis back to the free acid. [1][13]* Analytical Vigilance : A well-designed, stability-indicating HPLC or UPLC-MS method is indispensable for accurate quantification and characterization of the parent compound and any degradants. [4][15]* Recommendation : For early-stage research, the pinacol ester of (3-Methyl-5-nitrophenyl)boronic acid provides a good balance of stability and reactivity. For late-stage development or when formulating an API, a more comprehensive analysis including the stability of the free acid and potentially more robust esters (e.g., MIDA) is strongly recommended. Careful control of storage conditions (e.g., inert atmosphere, low temperature) is crucial for the free acid. [16] By applying the principles and protocols outlined in this guide, researchers can confidently assess the stability of their boronic acid derivatives, leading to more reliable data and robust product development.

References

  • Kubáň, P., et al. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Physical Chemistry B, 115(34), 10205–10213. Retrieved February 14, 2026, from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Presentation. Retrieved February 14, 2026, from [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6263–6278. Retrieved February 14, 2026, from [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020573118. Retrieved February 14, 2026, from [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). Retrieved February 14, 2026, from [Link]

  • Reddy, G. S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7549-7555. Retrieved February 14, 2026, from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved February 14, 2026, from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved February 14, 2026, from [Link]

  • Houghtaling, M. A., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 112(18), 3045-3053. Retrieved February 14, 2026, from [Link]

  • Drozd, K., et al. (2019). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Molecular Liquids, 287, 110953. Retrieved February 14, 2026, from [Link]

  • Adamczyk-Woźniak, A., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(2), 346-356. Retrieved February 14, 2026, from [Link]

  • Furer, V. L., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. Retrieved February 14, 2026, from [Link]

  • Song, W., et al. (2017). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Biomacromolecules, 18(1), 246-255. Retrieved February 14, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(s8), 24-33. Retrieved February 14, 2026, from [Link]

  • Kaur, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1205. Retrieved February 14, 2026, from [Link]

  • Al-Jaroudi, S. S., & Arndtsen, B. A. (2019). Design and Discovery of Boronic Acid Drugs. McGill Journal of Medicine, 20(1). Retrieved February 14, 2026, from [Link]

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  • Zhang, Y., et al. (2024). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces, 16(51), 60975–60987. Retrieved February 14, 2026, from [Link]

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Kinetic Profiling & Optimization Guide: Suzuki-Miyaura Coupling of (3-Methyl-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Suzuki Reactions with (3-Methyl-5-nitrophenyl)boronic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Substrate Challenge

(3-Methyl-5-nitrophenyl)boronic acid presents a unique mechanistic paradox in Palladium-catalyzed cross-coupling. The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group (EWG), significantly increasing the Lewis acidity of the boron center, which theoretically accelerates base coordination—the first step of transmetallation. However, this same electronic withdrawal destabilizes the C-B bond, making the substrate highly susceptible to protodeboronation (hydrolytic cleavage) before the catalytic cycle can complete. Conversely, the methyl group (-CH₃) at the 3-position provides weak electron donation and marginal steric bulk, offering a slight stabilizing effect but insufficient to counteract the nitro group's destabilization completely.

This guide objectively compares the kinetic performance of this specific boronic acid against standard alternatives, providing optimized protocols to maximize turnover frequency (TOF) while suppressing side reactions.

Mechanistic Analysis: The Reactivity/Stability Trade-off

To understand the kinetics, we must dissect the catalytic cycle at the Transmetallation stage, which is the turnover-limiting step for this class of electron-deficient boronic acids.

The Electronic Push-Pull
  • 5-Nitro Effect (EWG): Lowers the pKa of the boronic acid. It facilitates the formation of the reactive boronate species [Ar-B(OH)3]- but simultaneously weakens the Ar-B bond, increasing the rate constant for protodeboronation (

    
    ).
    
  • 3-Methyl Effect (EDG): Provides a minor inductive push (+I), slightly strengthening the C-B bond compared to the 3,5-dinitro analogue, but does not significantly hinder the palladium approach.

Critical Failure Mode: Protodeboronation

For this substrate, the rate of productive transmetallation (


) acts in direct competition with the rate of protodeboronation (

). High temperatures and strong caustic bases (e.g., NaOH, KOH) disproportionately accelerate

over

.
Visualization: Catalytic Cycle & Kinetic Bifurcation

The following diagram illustrates the kinetic competition specific to (3-Methyl-5-nitrophenyl)boronic acid.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining for EWG) OxAdd->TransMet + [Ar-B(OH)3]- BaseStep Base Coordination (Formation of Boronate) BaseStep->TransMet Activation Debor Protodeboronation (Major Side Reaction) BaseStep->Debor High T / High pH RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 Cycle Completes Waste Nitro-Toluene (Dead End) Debor->Waste

Caption: Kinetic bifurcation showing the competition between productive transmetallation and destructive protodeboronation for electron-deficient boronic acids.

Comparative Performance Guide

This section compares (3-Methyl-5-nitrophenyl)boronic acid against standard benchmarks to contextualize its reactivity profile. Data is synthesized from reactivity trends of electron-deficient arylboronic acids [1][2].

Table 1: Relative Reactivity & Stability Profile
SubstrateElectronic CharacterNucleophilicity (TM Rate)Stability (vs. Hydrolysis)Recommended Base
Phenylboronic acid Neutral (Benchmark)HighHighK₂CO₃ / Na₂CO₃
(3-Methyl-5-nitrophenyl)boronic acid EWG / Weak EDG Medium-High Low (Risk) K₃PO₄ / CsF
3-Nitrophenylboronic acidStrong EWGHighVery LowKF / Anhydrous
3-Methylphenylboronic acidWeak EDGMediumHighStandard Carbonates
(3-Methyl-5-nitrophenyl) Pinacol Ester EWG / Weak EDGLow (Slow Release)HighK₃PO₄ + Water

Key Insight: The Pinacol Ester variant is a viable alternative if the free acid degrades too quickly. The ester releases the active boronic acid slowly (in situ), keeping the standing concentration of the unstable species low—a technique known as "Slow Release Kinetics" [3].

Experimental Protocol: Kinetic Profiling

To validate the performance of this substrate, use the following self-validating kinetic protocol. This method uses GC-FID/MS monitoring with an internal standard to track conversion vs. time.

Materials
  • Substrate: (3-Methyl-5-nitrophenyl)boronic acid (1.2 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv) - Chosen for ease of monitoring

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) - SPhos is chosen for its stability with electron-deficient boronic acids.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous for sensitive runs)

  • Internal Standard: Dodecane or Biphenyl (0.5 equiv)

Step-by-Step Workflow
  • Standard Preparation: Dissolve 4-Bromoanisole (1.0 mmol) and Internal Standard (0.5 mmol) in the reaction solvent (5 mL). Take a t=0 aliquot for GC calibration.

  • Catalyst Pre-loading: Add Pd(OAc)₂ and SPhos ligand to the reaction vessel. Stir for 5 mins to form the active L-Pd(0) species.

  • Substrate Addition: Add (3-Methyl-5-nitrophenyl)boronic acid (1.2 mmol) and Base (2.0 mmol).

  • Reaction Initiation: Heat to 60°C (Controlled). Note: Do not reflux immediately; 60°C allows differentiation of kinetic rates without instantaneous degradation.

  • Sampling Loop:

    • Withdraw 50 µL aliquots at t = 5, 10, 20, 40, 60, and 120 mins.

    • Quench immediately in cold EtOAc/Water.

    • Filter through a silica plug (removes Pd) and analyze via GC.

Visualization: Experimental Workflow

Workflow Prep Prep: Aryl Halide + Int. Std (t=0 Aliquot) CatAct Catalyst Activation (Pd + Ligand, 5 min) Prep->CatAct AddSub Add Boronic Acid + Base CatAct->AddSub Heat Heat to 60°C (Kinetic Regime) AddSub->Heat Sample Sampling Loop (5, 10, 20... min) Heat->Sample Sample->Sample Repeat Quench Quench & Analyze (GC/HPLC) Sample->Quench

Caption: Step-by-step kinetic profiling workflow for Suzuki coupling optimization.

Optimization Guidelines

Based on the kinetic properties of the nitro-substituted ring, follow these rules to optimize yield:

  • Base Selection: Avoid Hydroxides (NaOH). The high concentration of OH- promotes rapid protodeboronation of the nitro-phenyl ring. Use K₃PO₄ (mildly basic, buffering effect) or CsF (anhydrous conditions) to facilitate transmetallation without hydrolysis [4].

  • Water Control: While Suzuki reactions require some water, excess water is detrimental here. Use a 9:1 or 10:1 organic:aqueous ratio .

  • Ligand Choice: Electron-deficient boronic acids require electron-rich ligands on the Palladium to facilitate the oxidative addition of the aryl halide, but more importantly, bulky biaryl phosphines (like XPhos or SPhos ) protect the active center and accelerate reductive elimination, preventing the stalling that leads to deboronation [5].

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids: MIDA Boronates.[2] Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Kashihara, M., et al. (2017).[3] Suzuki-Miyaura Coupling of Nitroarenes.[2][4][5][6] Journal of the American Chemical Society, 139(28), 9423–9426. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.